THDP17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)-3-phenylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,13,14,15) |
InChI Key |
DBYJEGXAXNVRPX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
THDP17: A Novel Glutaminase Inhibitor for the Management of Hepatic Encephalopathy
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hepatic encephalopathy (HE) is a debilitating neuropsychiatric syndrome arising from severe liver dysfunction, primarily characterized by elevated levels of ammonia (B1221849) in the blood and brain. A key contributor to hyperammonemia is the enzymatic activity of glutaminase (B10826351) in the intestines, which converts glutamine to glutamate (B1630785) and ammonia. THDP17, a thiourea (B124793) derivative, has been identified as a potent inhibitor of intestinal glutaminase. This technical guide delineates the core mechanism of action of this compound, presenting key preclinical data, detailed experimental methodologies, and an exploration of its therapeutic potential in the context of hepatic encephalopathy. The primary mode of action of this compound is the uncompetitive inhibition of intestinal phosphate-activated glutaminase, leading to a significant reduction in ammonia production.
Introduction: The Role of Ammonia and Glutaminase in Hepatic Encephalopathy
Hepatic encephalopathy encompasses a range of neuropsychiatric abnormalities in patients with liver failure.[1][2] The pathogenesis of HE is multifactorial, but hyperammonemia is a central player.[1][2] Under normal physiological conditions, the liver detoxifies ammonia derived from the gut by converting it into urea. In patients with cirrhosis, this capacity is diminished, leading to a buildup of ammonia in the systemic circulation. This excess ammonia readily crosses the blood-brain barrier, leading to a cascade of neurotoxic events, including astrocyte swelling, impaired neurotransmission, and altered cerebral energy metabolism.[1][3]
The primary source of systemic ammonia is the deamidation of glutamine by the enzyme glutaminase (GA), particularly in the intestines.[1] Intestinal glutaminase activity is elevated in liver cirrhosis and has been correlated with the presence of minimal hepatic encephalopathy.[2] This makes glutaminase a prime therapeutic target for reducing the ammonia load in patients with HE.[1][2] this compound has emerged as a promising small molecule inhibitor of this enzyme.[1]
Core Mechanism of Action: Glutaminase Inhibition
The principal mechanism through which this compound exerts its therapeutic effect is the inhibition of phosphate-activated glutaminase (PAG).[1] Specifically, it targets the kidney-type isoform (K-PAG), which is prevalent in the enterocytes of the small intestine.[1][2] By inhibiting this enzyme, this compound directly curtails the production of ammonia from glutamine in the gut, thereby lowering the amount of ammonia that enters the portal circulation and subsequently the systemic circulation and the brain.[1]
Enzyme Kinetics and Inhibition Profile
In vitro studies have characterized the inhibitory action of this compound on intestinal glutaminase. The inhibition is partial and follows an uncompetitive mechanism.[1] This means that this compound binds to the enzyme-substrate complex, and increasing the substrate (glutamine) concentration does not overcome the inhibition.
The following diagram illustrates the uncompetitive inhibition of glutaminase by this compound.
Quantitative Data on Glutaminase Inhibition
The inhibitory effects of this compound have been quantified in several preclinical models. The data is summarized in the tables below.
Table 1: In Vitro Inhibition of Intestinal Glutaminase by this compound [1]
| Parameter | Control (No this compound) | 10 µM this compound |
| Vmax (µmol/min) | Not directly provided | 384.62 |
| Km (mM) | Not directly provided | 13.62 |
| Inhibition (%) | N/A | 57.4 ± 6.7 |
Data presented as mean ± standard deviation.
Table 2: Inhibition of Glutaminase Activity in Caco-2 Cell Cultures by this compound [1]
| This compound Concentration | % Inhibition of Glutaminase Activity |
| 5 µM | Not statistically significant |
| 20 µM | 18 ± 2.1 |
| 100 µM | 46 ± 3.4 |
Data presented as mean ± standard deviation.
Table 3: Comparative Glutaminase Inhibition by Metformin [4][5]
| Inhibitor | Concentration | % Inhibition | Inhibition Type | Ki |
| Metformin | 10 mM | 17.5 | Competitive | 14.28 mM |
| 100 mM | 68 | |||
| 20 mM (in Caco-2 cells) | 24 |
This table is provided for comparative context. Metformin is another compound shown to inhibit glutaminase.
Broader Pathophysiological Context of Hepatic Encephalopathy
While the core mechanism of this compound is centered on reducing ammonia production, it is important to understand the broader pathophysiological landscape of HE that this reduction aims to mitigate.
Neuroinflammation
Hyperammonemia is known to induce neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7][8] This inflammatory state contributes to the cognitive and motor deficits seen in HE.[6] While there is no direct evidence of this compound's effect on neuroinflammation, by reducing the primary trigger (ammonia), it is hypothesized to indirectly attenuate these inflammatory processes.
Astrocyte Swelling
A key neuropathological feature of HE is astrocyte swelling, which can lead to cerebral edema, particularly in acute liver failure.[3][9][10][11] Ammonia plays a crucial role in this process.[9][10][11] In astrocytes, ammonia is detoxified into glutamine, a reaction catalyzed by glutamine synthetase. The accumulation of glutamine, an osmolyte, is thought to be a major driver of astrocyte swelling.[10] Microglial activation induced by ammonia can also contribute to astrocyte swelling through the release of inflammatory mediators.[12] By lowering the systemic ammonia levels, this compound is expected to reduce the substrate for glutamine synthesis in astrocytes, thereby mitigating astrocyte swelling.
Glutamate Excitotoxicity
The glutamate-glutamine cycle is dysregulated in HE.[13] Hyperammonemia can lead to an increase in extracellular glutamate concentrations, in part due to the reversal of glutamate transporters on astrocytes under conditions of cellular stress.[14] This excess glutamate can over-activate N-methyl-D-aspartate (NMDA) receptors on neurons, leading to excitotoxicity and neuronal dysfunction.[14][15][16] Although not directly studied, the reduction of ammonia by this compound could help to normalize the glutamate-glutamine cycle and reduce the risk of glutamate excitotoxicity.
The following diagram illustrates the interconnected pathways in the pathogenesis of hepatic encephalopathy.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Glutaminase Activity Assay
This protocol is a generalized procedure based on the methods described in the literature for measuring glutaminase activity.[1]
-
Objective: To determine the inhibitory effect of this compound on glutaminase activity in isolated mitochondria.
-
Materials:
-
Isolated mitochondria from rat intestine and kidney.
-
Lysis buffer (e.g., 1% Triton X-100).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6).
-
L-glutamine solution (substrate).
-
This compound solution.
-
Reagents for glutamate or ammonia detection (e.g., HPLC with pre-column derivatization with o-phthaldialdehyde).
-
-
Procedure:
-
Isolate mitochondria from rat intestine and kidney using standard differential centrifugation techniques.
-
Solubilize the mitochondrial preparations with a lysis buffer.
-
Incubate the solubilized mitochondria with varying concentrations of L-glutamine in the assay buffer, in the presence or absence of this compound.
-
The reaction is typically carried out at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Measure the amount of glutamate or ammonia produced using a suitable detection method, such as HPLC.[17][18][19][20]
-
Calculate enzyme kinetics (Vmax, Km) and percentage inhibition.
-
Caco-2 Cell Culture Model for Ammonia and Glutamate Production
This protocol outlines the use of the Caco-2 cell line to assess the in vitro efficacy of this compound in a cellular context.[1]
-
Objective: To measure the effect of this compound on ammonia and glutamate production by Caco-2 cells, which endogenously express glutaminase.
-
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with fetal bovine serum and L-glutamine).
-
This compound solution.
-
Reagents for ammonia and glutamate quantification.
-
-
Procedure:
-
Culture Caco-2 cells to confluence in multi-well plates.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Collect the cell culture supernatant at the end of the treatment period.
-
Measure the concentration of ammonia in the supernatant using a commercially available enzymatic assay kit or an ammonia-selective electrode.[21][22][23][24]
-
Measure the concentration of glutamate in the supernatant, typically by HPLC with fluorescence detection after derivatization.[17][18][19][20]
-
Normalize the production of ammonia and glutamate to the total protein content of the cell lysate.
-
The following diagram outlines the experimental workflow for the Caco-2 cell assay.
References
- 1. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic encephalopathy: Lessons from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marked potentiation of cell swelling by cytokines in ammonia-sensitized cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Metformin inhibits glutaminase activity and protects against hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. mdpi.com [mdpi.com]
- 8. Neuroinflammation in hepatic encephalopathy: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ammonia-induced astrocyte swelling in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of ammonia-induced astrocyte swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New concepts in the mechanism of ammonia-induced astrocyte swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microglia contribute to ammonia-induced astrocyte swelling in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disturbance of the Glutamate-Glutamine Cycle, Secondary to Hepatic Damage, Compromises Memory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathological Role for Exocytotic Glutamate Release from Astrocytes in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Acute Liver Toxicity Modifies Protein Expression of Glutamate Transporters in Liver and Cerebellar Tissue [frontiersin.org]
- 16. Acute Liver Toxicity Modifies Protein Expression of Glutamate Transporters in Liver and Cerebellar Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates [kerwa.ucr.ac.cr]
- 21. benchchem.com [benchchem.com]
- 22. interchim.fr [interchim.fr]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. sciencellonline.com [sciencellonline.com]
An In-depth Technical Guide to the Glutaminase Inhibitor THDP17
For Researchers, Scientists, and Drug Development Professionals
Introduction
THDP17, also known as N-(3-methyl-3-butenyl)-N'-phenyl thiourea (B124793), is a small molecule inhibitor of the enzyme glutaminase (B10826351) (GLS). Glutaminase plays a crucial role in cellular metabolism by catalyzing the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849). In certain pathological conditions, such as hepatic encephalopathy (HE) and some cancers, the overproduction of ammonia is a key contributing factor to disease progression. By inhibiting glutaminase, this compound reduces the production of ammonia, making it a compound of significant interest for therapeutic development. This document provides a comprehensive overview of the molecular structure, properties, and biological activity of this compound, along with detailed experimental protocols.
Molecular Structure and Properties
This compound is a thiourea derivative with the chemical formula C12H17N3O2S. Its structure features a phenyl group and a 3-methyl-3-butenyl group attached to the nitrogen atoms of a thiourea core.
Molecular Identity:
-
Systematic Name: N-(3-methyl-3-butenyl)-N'-phenyl thiourea
-
Synonyms: THDP-17, this compound
Below is a 2D representation of the molecular structure of this compound.
(Image generated based on the name N-(3-methyl-3-butenyl)-N'-phenyl thiourea)
Quantitative Data
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Weight | 220.33 g/mol | [1] |
| Chemical Formula | C12H17N3O2S | [1] |
| Inhibition of Intestinal Glutaminase Activity (10 µM) | 57.4 ± 6.7% | [2] |
| Inhibition of Phosphate-Activated Glutaminase (PAG) in Caco-2 cells (20 µM) | 18 ± 2.1% | [2][3] |
| Inhibition of Phosphate-Activated Glutaminase (PAG) in Caco-2 cells (100 µM) | 46 ± 3.4% | [2][3] |
| Inhibition Kinetics | Uncompetitive | [2][3] |
| Vmax (in the presence of 10 µM THDP-17) | 384.62 µmol min⁻¹ | [2] |
| Km (in the presence of 10 µM THDP-17) | 13.62 mM | [2] |
Experimental Protocols
Synthesis of N-(3-methyl-3-butenyl)-N'-phenyl thiourea (this compound)
The synthesis of N,N'-disubstituted thioureas like this compound is typically achieved through the reaction of an isothiocyanate with a primary amine. While the original 1960 publication for this compound synthesis was not located, a general and reliable protocol is as follows:
Materials:
-
Phenyl isothiocyanate
-
3-methyl-3-butenylamine
-
Anhydrous solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add 3-methyl-3-butenylamine (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
The reaction mixture is typically stirred for several hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-(3-methyl-3-butenyl)-N'-phenyl thiourea.
In Vitro Glutaminase Activity Assay
This protocol describes the measurement of glutaminase activity in the presence and absence of this compound.
Materials:
-
Enriched preparation of glutaminase from kidney or intestine mitochondria
-
L-glutamine
-
This compound
-
Tris-HCl buffer
-
Heini's method reagents for ammonia quantification
Procedure:
-
Prepare a reaction mixture containing the glutaminase enzyme preparation in Tris-HCl buffer.
-
Add L-glutamine to the reaction mixture to a final concentration in the millimolar range.
-
For the inhibitor experiments, add this compound to the desired final concentration (e.g., 10 µM). For control experiments, add the corresponding vehicle.
-
Incubate the reaction mixtures at 37°C for a defined period.
-
Stop the reaction and measure the amount of ammonia produced using a standard method, such as Heini's method.
-
Calculate the percentage of inhibition by comparing the ammonia produced in the presence of this compound to the control.
In Vivo Glutaminase Inhibition in Cell Culture (Caco-2 cells)
This protocol outlines the assessment of this compound's effect on glutaminase activity in a cellular context.[2][3]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
This compound dissolved in a suitable vehicle (e.g., DMSO)
-
HPLC system for glutamate quantification
Procedure:
-
Culture Caco-2 cells in standard cell culture flasks or plates until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 20, and 100 µM) for a specified duration (e.g., 24 or 72 hours).
-
After the treatment period, collect the cell culture supernatants.
-
Measure the concentration of glutamate in the supernatants using an HPLC system.
-
The reduction in glutamate production in this compound-treated cells compared to control cells indicates the inhibition of glutaminase activity.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Glutamine and Inhibition by this compound
The following diagram illustrates the metabolic pathway of glutamine conversion to glutamate and ammonia, and the inhibitory action of this compound.
References
An In-depth Technical Guide to the Synthesis of N-(3-methyl-3-butenyl)-N'-phenyl thiourea
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of N-(3-methyl-3-butenyl)-N'-phenyl thiourea (B124793). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers detailed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow and potential biological action mechanisms.
Introduction
Thiourea derivatives are a significant class of organic compounds possessing a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The structural versatility of the thiourea scaffold, (R¹R²N)(R³R⁴N)C=S, allows for extensive chemical modification to fine-tune its pharmacological profile. The title compound, N-(3-methyl-3-butenyl)-N'-phenyl thiourea, incorporates a phenyl group and an isoprenoid-like chain, structural motifs that are of interest in medicinal chemistry for their potential to interact with biological targets.
The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1][3] This guide will detail the synthesis of N-(3-methyl-3-butenyl)-N'-phenyl thiourea from 3-methyl-3-buten-1-amine and phenyl isothiocyanate.
Synthetic Protocol
The synthesis of N-(3-methyl-3-butenyl)-N'-phenyl thiourea is a straightforward one-step process involving the reaction of phenyl isothiocyanate with 3-methyl-3-buten-1-amine. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
General Reaction Scheme
Caption: General reaction for the synthesis of N-(3-methyl-3-butenyl)-N'-phenyl thiourea.
Experimental Procedure
This protocol is adapted from established general procedures for the synthesis of N,N'-disubstituted thioureas.[1][3][4]
Materials:
-
Phenyl isothiocyanate
-
3-methyl-3-buten-1-amine
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Amine Addition: Slowly add a solution of 3-methyl-3-buten-1-amine (1.0 equivalent) in the same anhydrous solvent to the stirred solution of phenyl isothiocyanate at room temperature. The addition is typically performed dropwise over 15-20 minutes. The reaction is often exothermic.[4]
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine to remove any unreacted starting materials and acidic impurities.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][4]
-
Purification: The crude product, which is expected to be a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) or by column chromatography on silica (B1680970) gel to yield the pure N-(3-methyl-3-butenyl)-N'-phenyl thiourea.[1][4]
Quantitative Data Summary
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Reference |
| Reactants | Phenyl isothiocyanate, 3-methyl-3-buten-1-amine | [3][4] |
| Stoichiometry | Amine:Isothiocyanate = 1:1 | [4] |
| Solvent | Dichloromethane (DCM) or Toluene | [3][4] |
| Reaction Temperature | Room Temperature | [3][4] |
| Expected Yield | >90% (after purification) | [4] |
| Expected Purity | >98% (after purification) | [4] |
Table 2: Expected Physicochemical Properties
| Property | Expected Value | Reference |
| Appearance | White to off-white solid | [1] |
| Melting Point | Dependent on purity, expected for a crystalline solid | [1] |
| Solubility | Soluble in common organic solvents (DCM, chloroform, acetone, ethanol); Insoluble in water | [1] |
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristics | Reference |
| ¹H NMR | Signals for aromatic protons (phenyl group), olefinic protons, methylene (B1212753) protons, methyl protons, and N-H protons. | [4] |
| ¹³C NMR | Resonance for the thiocarbonyl carbon (C=S), aromatic carbons, and aliphatic carbons of the 3-methyl-3-butenyl group. | [4] |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, aromatic and aliphatic C-H stretching, C=C stretching, and C=S stretching. | [4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of N-(3-methyl-3-butenyl)-N'-phenyl thiourea. | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis to the characterization of N-(3-methyl-3-butenyl)-N'-phenyl thiourea.
Caption: Workflow for the synthesis and characterization of N-(3-methyl-3-butenyl)-N'-phenyl thiourea.
Potential Mechanism of Action
While the specific biological targets of N-(3-methyl-3-butenyl)-N'-phenyl thiourea are not yet elucidated, thiourea derivatives have been reported to exhibit a range of biological activities. The diagram below illustrates some plausible mechanisms of action for this class of compounds in a biological system.
Caption: Plausible mechanisms of action for thiourea derivatives in a biological system.
Safety Precautions
-
Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood.[4]
-
Amines can be corrosive and may have strong odors. Appropriate personal protective equipment (gloves, safety glasses) should be worn.[4]
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of N-(3-methyl-3-butenyl)-N'-phenyl thiourea. The outlined synthetic protocol is robust and based on well-established chemical transformations. The expected characterization data offers a reliable baseline for researchers to identify and confirm the structure of the synthesized compound. The diverse biological activities reported for structurally related thiourea derivatives suggest that N-(3-methyl-3-butenyl)-N'-phenyl thiourea may be a valuable compound for further investigation in drug discovery and development programs.
References
THDP17: An In-depth Technical Guide to its Function as an Uncompetitive Glutaminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaminase (B10826351) (GLS), an enzyme crucial for the conversion of glutamine to glutamate (B1630785), plays a significant role in cellular metabolism and is implicated in various pathological conditions, including hepatic encephalopathy (HE). The production of ammonia (B1221849) from this reaction is a key factor in the pathogenesis of HE.[1][2] Consequently, the inhibition of glutaminase presents a promising therapeutic strategy. This technical guide focuses on THDP17, a thiourea (B124793) derivative identified as a partial uncompetitive inhibitor of glutaminase.[1][3] We will delve into its mechanism of action, provide a comprehensive summary of its inhibitory kinetics, detail relevant experimental protocols, and visualize key pathways and workflows. This document is intended to serve as a core resource for researchers and drug development professionals working on glutaminase inhibitors and therapies for HE.
Introduction to Glutaminase and its Role in Hepatic Encephalopathy
Hepatic encephalopathy is a neuropsychiatric syndrome caused by liver insufficiency and/or portal-systemic shunting. A primary neurotoxin implicated in HE is ammonia.[1][2] In the context of liver dysfunction, the detoxification of ammonia is impaired, leading to its accumulation in the bloodstream and subsequent entry into the brain.
Within the brain, astrocytes are primarily responsible for ammonia detoxification through the glutamine synthetase reaction, which converts glutamate and ammonia into glutamine.[4] However, this glutamine can then be transported into mitochondria and hydrolyzed back to glutamate and ammonia by phosphate-activated glutaminase (PAG).[2] This "Trojan horse" mechanism leads to an intramitochondrial accumulation of ammonia, triggering oxidative stress, mitochondrial dysfunction, and astrocyte swelling, all of which contribute to the neurological impairments seen in HE.[1] Therefore, inhibiting glutaminase activity is a key therapeutic strategy to reduce ammonia production and mitigate the downstream pathological effects.[2]
This compound: A Novel Uncompetitive Inhibitor of Glutaminase
This compound is a thiourea derivative that has been identified as a partial uncompetitive inhibitor of glutaminase.[1][3] Its mechanism and efficacy have been characterized through in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for conditions like hepatic encephalopathy by reducing ammonia production.[1][3]
Mechanism of Action: Uncompetitive Inhibition
Uncompetitive inhibition is a specific type of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme.[5] This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex. A key characteristic of uncompetitive inhibition is that the apparent Vmax (maximum reaction velocity) and the apparent Km (Michaelis constant) of the enzyme are both decreased.[5]
The following diagram illustrates the uncompetitive inhibition of glutaminase by this compound.
References
- 1. GLUTAMINE IN THE PATHOGENESIS OF HEPATIC ENCEPHALOPATHY: THE TROJAN HORSE HYPOTHESIS REVISITED - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hepatic encephalopathy, ammonia, glutamate, glutamine and oxidative stress | Annals of Hepatology [elsevier.es]
- 5. graphpad.com [graphpad.com]
The Role of THDP17 in the Reduction of Ammonia Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a critical factor in the pathogenesis of hepatic encephalopathy (HE).[1][2] A key source of systemic ammonia is the enzymatic activity of intestinal glutaminase (B10826351), which converts glutamine to glutamate (B1630785) and ammonia.[1][2] Consequently, the inhibition of glutaminase presents a promising therapeutic strategy for managing hyperammonemia and its neurological consequences. This technical guide provides an in-depth overview of THDP17, a thiourea-derived small molecule, and its role as a glutaminase inhibitor for the reduction of ammonia production. This document summarizes the available quantitative data, details experimental protocols for its evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name N-(3-methyl-3-butenyl)-N'-phenyl thiourea (B124793), is a small molecule derivative of thiourea.[2] While first reported in 1960, its function as a glutaminase inhibitor was more recently discovered.[2] This compound has been identified as a potential therapeutic agent for conditions associated with hyperammonemia, such as HE, by directly targeting the production of ammonia in the intestine.[1][2]
Mechanism of Action: Glutaminase Inhibition
The primary mechanism by which this compound reduces ammonia production is through the inhibition of phosphate-activated glutaminase (PAG).[1][2] Glutaminase is a mitochondrial enzyme responsible for the deamidation of glutamine to glutamate, releasing ammonia as a byproduct.[1] In states of liver dysfunction, the capacity to detoxify ammonia via the urea (B33335) cycle is compromised, leading to its accumulation.[2] By inhibiting intestinal glutaminase, this compound directly curtails a major source of systemic ammonia.[1][2]
Signaling Pathway
The inhibitory action of this compound on glutaminase interrupts the conversion of glutamine to glutamate and ammonia. This localized reduction in ammonia production in the gut lessens the metabolic burden on the liver for detoxification.
Quantitative Data on this compound Efficacy
The inhibitory effects of this compound on glutaminase activity have been quantified through in vitro and cell-based assays.
Table 1: In Vitro Inhibition of Intestinal Glutaminase by this compound
| Parameter | Value | Reference |
| Inhibitor Concentration | 10 µM | [1][2] |
| Inhibition of Activity | 57.4 ± 6.7% | [1][2] |
| Tissue-Dependent Range | 40 ± 5.5% to 80 ± 7.8% | [1][2] |
| Inhibition Type | Uncompetitive | [1][2] |
Table 2: Kinetic Parameters of Glutaminase in the Presence of this compound
| Parameter | Without this compound | With 10 µM this compound | Reference |
| Vmax (mmol/min) | 0.67 | 0.38 | [2] |
| Km (mM) | 19.33 | 13.62 | [2] |
Table 3: Inhibition of Glutaminase Activity in Caco-2 Cells by this compound
| This compound Concentration | Inhibition of Activity | Reference |
| 20 µM | 18 ± 2.1% | [2] |
| 100 µM | 46 ± 3.4% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Glutaminase Activity Assay
This protocol is adapted from the method of Heini for determining glutaminase activity.
Objective: To measure the inhibitory effect of this compound on phosphate-activated glutaminase (PAG) in vitro.
Materials:
-
Enriched glutaminase preparation from rat intestine or kidney mitochondria.
-
This compound and other thiourea derivatives.
-
Reaction buffer: 150 mM potassium phosphate, 171 mM glutamine, 1 mM ammonium (B1175870) chloride, pH 8.0.
-
o-phthaldialdehyde/mercaptoethanol reagent for ammonia detection.
-
Microtiter plates.
-
Incubator (37°C).
Procedure:
-
Prepare the reaction mixture containing 150 mM potassium phosphate, 171 mM glutamine, and 1 mM ammonium chloride at pH 8.0.
-
Add 25 µl of the enzyme sample to the wells of a microtiter plate.
-
Add the test compound (e.g., this compound at a final concentration of 10 µM) or vehicle control.
-
Initiate the reaction by adding 35 µl of the reaction mixture.
-
Incubate the plate at 37°C for 45 minutes.
-
Stop the reaction and measure the released ammonia using the o-phthaldialdehyde/mercaptoethanol reagent.
-
Determine the glutaminase activity by measuring the absorbance and comparing it to a standard curve of ammonium chloride.
Caco-2 Cell Culture and Glutaminase Inhibition Assay
Objective: To assess the effect of this compound on glutaminase activity and ammonia production in a human intestinal epithelial cell line.
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics).
-
This compound and DON (6-Diazo-5-oxo-L-norleucine) as a positive control.
-
HPLC for glutamate concentration determination.
-
HPLC-MS for this compound presence analysis.
Procedure:
-
Culture Caco-2 cells to confluence in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound (e.g., 5 µM, 20 µM, 100 µM) or vehicle control for a specified period (e.g., 72 hours).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of glutamate in the supernatants using HPLC to determine glutaminase activity.
-
Analyze the presence of this compound in the cells using HPLC-MS to confirm cellular uptake.
-
Calculate the percentage of glutaminase inhibition relative to the vehicle-treated control cells.
Experimental Workflow
In Vivo Acute Toxicity Study in Mice
Objective: To evaluate the in vivo toxicity of this compound in a mouse model.
Animals:
-
C57BL/6 mice.
Procedure:
-
Fasted Study:
-
Fast mice for 12 hours.
-
Administer THDP-17 orally at doses of 0, 50, 300, or 2000 mg/kg. The vehicle used was DMSO.
-
Monitor for mortality at 6, 12, and 24 hours.
-
Perform macroscopic analysis of tissues (lungs, heart, liver, stomach, intestine) post-mortem.
-
-
Fed Study:
-
Provide mice with free access to food and water.
-
Administer THDP-17 orally at doses of 0, 5, or 300 mg/kg.
-
Sacrifice animals at 24 and 72 hours.
-
Perform macroscopic analysis of tissues.
-
Note: The original study observed significant toxicity in fasted animals, which was attributed to the vehicle (DMSO) and local necrotizing effects of the compound.[2] In fed animals, no deaths were observed, suggesting a protective effect of food.[2]
Conclusion and Future Directions
This compound has been identified as a novel inhibitor of intestinal glutaminase, demonstrating a significant reduction in ammonia and glutamate production in vitro and in cell culture models.[2] Its uncompetitive mode of inhibition suggests a distinct interaction with the enzyme-substrate complex.[2] These findings position this compound as a promising candidate for the management of hyperammonemia in hepatic encephalopathy.[1][2]
Further research is warranted to:
-
Establish the in vivo efficacy of this compound in reducing blood ammonia levels in animal models of hepatic encephalopathy.
-
Optimize the formulation and delivery of this compound to mitigate the observed in vivo toxicity.
-
Elucidate the detailed molecular interactions between this compound and glutaminase to inform the design of more potent and specific inhibitors.
-
Conduct preclinical and clinical studies to evaluate the safety and therapeutic potential of this compound in patients with hyperammonemia.
References
Foundational Research on the Thiourea Derivative THDP17: A Technical Guide for Drug Development Professionals
Core Summary: This whitepaper provides an in-depth technical overview of the foundational research surrounding the thiourea (B124793) derivative THDP17, a novel inhibitor of intestinal glutaminase (B10826351). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thiourea derivatives in conditions such as hepatic encephalopathy. The guide details the chemical properties, synthesis, mechanism of action, and preclinical data of this compound, presenting quantitative findings in structured tables and outlining key experimental methodologies. Visual diagrams of relevant pathways and workflows are provided to facilitate a comprehensive understanding of the core concepts.
Introduction to Thiourea Derivatives in Drug Discovery
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These compounds, characterized by a central thiocarbonyl group flanked by amino groups, have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. Their therapeutic effects are often attributed to their ability to interact with various biological targets. The focus of this guide, this compound, emerges from this class as a promising modulator of amino acid metabolism with specific therapeutic implications.
This compound: A Profile of a Novel Glutaminase Inhibitor
This compound has been identified as a thiourea derivative with potent inhibitory activity against phosphate-activated glutaminase (PAG), an enzyme crucial for the production of ammonia (B1221849) in the intestine.[1] By targeting this enzyme, this compound presents a therapeutic strategy for managing conditions characterized by hyperammonemia, such as hepatic encephalopathy (HE).
Chemical Identity:
-
Systematic Name: N-(3-methyl-3-butenyl)-N′-phenylthiourea[1]
-
Molecular Formula: C12H16N2S
-
Abbreviation: this compound
Synthesis of this compound
The synthesis of this compound, a disubstituted thiourea, can be achieved through a common and efficient method for thiourea derivative synthesis: the reaction of an isothiocyanate with a primary amine.
General Synthetic Protocol:
A general and widely used method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
-
Step 1: Reactant Preparation. Phenyl isothiocyanate is reacted with 3-methyl-3-buten-1-amine.
-
Step 2: Reaction. The amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.
-
Step 3: Product Formation. The resulting addition product is the N,N'-disubstituted thiourea, this compound.
This straightforward synthesis allows for the generation of a library of analogous compounds for structure-activity relationship (SAR) studies.
Mechanism of Action and Signaling Pathway
This compound functions as an uncompetitive inhibitor of intestinal glutaminase.[1] This mode of inhibition signifies that this compound binds to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product formation.
The therapeutic rationale for this compound in hepatic encephalopathy is centered on the reduction of systemic ammonia levels. In the gut, glutaminase catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia. This ammonia is then absorbed into the portal circulation. In a healthy individual, the liver efficiently converts this ammonia into urea (B33335) for excretion. However, in patients with compromised liver function, ammonia detoxification is impaired, leading to hyperammonemia and subsequent neurotoxicity. By inhibiting intestinal glutaminase, this compound directly reduces the primary source of ammonia production, thereby alleviating the metabolic burden on the liver and mitigating the neurological consequences of hepatic encephalopathy.
Below is a diagram illustrating the targeted signaling pathway.
Caption: Glutaminase inhibition pathway by this compound.
Preclinical Data
The inhibitory effects of this compound on glutaminase have been quantified through in vitro enzymatic assays and cell-based models.
Table 1: In Vitro Glutaminase Inhibition Kinetics [1]
| Condition | Vmax (µmol min⁻¹) | Km (mM) |
| Control (No Inhibitor) | Not explicitly stated | Not explicitly stated |
| This compound (10 µM) | 384.62 | 13.62 |
Note: The uncompetitive inhibition model means that Vmax and Km are both affected by the inhibitor.
Table 2: In Vitro Efficacy in Caco-2 Cells [1]
| This compound Concentration | Glutaminase Activity Inhibition (%) |
| 5 µM | Effective inhibition observed |
| 20 µM | 18 ± 2.1 |
| 100 µM | 46 ± 3.4 |
These data demonstrate a dose-dependent inhibition of glutaminase activity in a human intestinal cell line, leading to a reduction in the production of ammonia and glutamate.
Experimental Protocols
General Synthesis of N,N'-Disubstituted Thioureas
The following is a generalized protocol for the synthesis of thiourea derivatives like this compound.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Dissolution: Phenyl isothiocyanate and 3-methyl-3-buten-1-amine are dissolved in an appropriate anhydrous solvent (e.g., acetone, ethanol, or dichloromethane) in equimolar amounts in a reaction flask.
-
Reaction: The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, gentle heating under reflux may be applied.
-
Isolation: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product may precipitate out of the solution and can be collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to yield the pure product.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
In Vitro Glutaminase Activity Assay
The activity of glutaminase and the inhibitory effect of this compound can be determined by measuring the rate of glutamate or ammonia production.
Methodology for Caco-2 Cell-Based Assay: [1]
-
Cell Culture: Caco-2 cells are cultured in a suitable medium until they reach the desired confluency.
-
Treatment: The cells are incubated with varying concentrations of this compound for a defined period. A vehicle control (e.g., DMSO) is run in parallel.
-
Glutaminase Reaction: The cell culture medium is replaced with a reaction buffer containing a known concentration of glutamine. The cells are incubated to allow the glutaminase reaction to proceed.
-
Sample Collection: At specific time points, aliquots of the supernatant are collected.
-
Quantification of Glutamate/Ammonia: The concentration of glutamate in the supernatant is determined using High-Performance Liquid Chromatography (HPLC). Alternatively, ammonia concentration can be measured using a colorimetric assay.
-
Data Analysis: The rate of product formation is calculated and compared between the this compound-treated and control groups to determine the percentage of inhibition.
Conclusion and Future Directions
The thiourea derivative this compound has been identified as a promising preclinical candidate for the management of hepatic encephalopathy. Its well-defined mechanism as an uncompetitive inhibitor of intestinal glutaminase provides a clear rationale for its therapeutic application in reducing hyperammonemia. The presented in vitro data supports its efficacy in a relevant human cell line. The straightforward synthesis of this compound and related analogs opens avenues for further lead optimization and the exploration of structure-activity relationships to enhance potency and pharmacokinetic properties. Future research should focus on in vivo efficacy studies in animal models of hepatic encephalopathy to validate the therapeutic potential of this compound and to assess its safety profile.
References
Target Validation of the Th17/IL-17 Axis in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key driver of this inflammatory cascade is the T helper 17 (Th17) cell and its signature cytokine, Interleukin-17 (IL-17). Th17 cells have been implicated in the disruption of the blood-brain barrier, activation of glial cells, and subsequent neuronal damage.[1][2][3] This has positioned the Th17/IL-17 axis as a promising therapeutic target for intervention in diseases such as Multiple Sclerosis (MS), Alzheimer's Disease (AD), and Parkinson's Disease (PD).[4][5] This technical guide provides an in-depth overview of the target validation for the Th17/IL-17 pathway in neurological disorders, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the core signaling and experimental workflows.
The Th17/IL-17 Axis in Neuroinflammation
Th17 cells are a distinct lineage of CD4+ T helper cells characterized by the expression of the transcription factor RORγt and the production of pro-inflammatory cytokines, most notably IL-17A.[3][6] The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, including IL-6 and TGF-β, with IL-23 being crucial for their stabilization and expansion.[4][6]
Once differentiated, Th17 cells can migrate across the blood-brain barrier (BBB).[7][8] In the central nervous system (CNS), IL-17A, secreted by Th17 cells, acts on various cell types, including astrocytes, microglia, and oligodendrocytes, which express the IL-17 receptor (IL-17R).[1][5] This interaction triggers a cascade of inflammatory responses, including the production of other pro-inflammatory cytokines and chemokines, leading to glial activation, neuronal excitotoxicity, and demyelination.[7][9][10]
Signaling Pathway
The binding of IL-17A to its heterodimeric receptor complex (IL-17RA/IL-17RC) initiates downstream signaling primarily through the recruitment of the adaptor protein Act1.[1][5] This leads to the activation of several pathways, including NF-κB and MAPK, culminating in the transcription of genes encoding pro-inflammatory mediators.[1][10]
References
- 1. The Role of IL-17A in Mediating Inflammatory Responses and Progression of Neurodegenerative Diseases [mdpi.com]
- 2. The Role of Th17 Cells in Immunopathogenesis of Neuroinflammatory Disorders | Semantic Scholar [semanticscholar.org]
- 3. Th17 cells and inflammation in neurological disorders: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The critical role of Th17 cells and IL-17A in autoimmune and inflammation-associated neurological diseases: mechanisms and therapeutic perspectives [frontiersin.org]
- 5. Frontiers | Interleukin-17A: The Key Cytokine in Neurodegenerative Diseases [frontiersin.org]
- 6. Th17 Differentiation: An Evolving Target for Multiple Sclerosis Therapy: R&D Systems [rndsystems.com]
- 7. Interleukin-17 in Chronic Inflammatory Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Th17 Cells Pathways in Multiple Sclerosis and Neuromyelitis Optica Spectrum Disorders: Pathophysiological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in the study of IL-17 in neurological diseases and mental disorders [frontiersin.org]
- 10. Advances in the study of IL-17 in neurological diseases and mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Assessment of THDP17: A Thiourea-Derived Glutaminase Inhibitor for Hepatic Encephalopathy
DISCLAIMER: This document synthesizes the publicly available preclinical data for THDP17. The information is primarily derived from a single published study. A comprehensive preclinical data package, including detailed pharmacokinetics, extensive in vivo efficacy, and full toxicology profiles, is not available in the public domain. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, thiourea-derived small molecule inhibitor of glutaminase (B10826351), an enzyme implicated in the pathogenesis of hepatic encephalopathy (HE) through its role in ammonia (B1221849) production. Preclinical investigations have focused on its potential to reduce ammonia levels by inhibiting intestinal glutaminase. The available data from in vivo animal models is limited to acute toxicity studies in mice. These initial studies aimed to establish a preliminary safety profile. While this compound demonstrated some toxic effects, particularly in fasted animals, which were exacerbated by the vehicle (DMSO), it was considered to have potential for further development. Crucially, comprehensive pharmacokinetic and in vivo efficacy data in animal models of hepatic encephalopathy are not publicly available. This document provides a detailed overview of the existing preclinical findings for this compound.
Mechanism of Action and Signaling Pathway
This compound is designed to inhibit glutaminase, the enzyme that catalyzes the conversion of glutamine to glutamate (B1630785) and ammonia. In the context of hepatic encephalopathy, the gut is a major source of ammonia production, which, in the presence of liver dysfunction, can accumulate in the systemic circulation and cross the blood-brain barrier, leading to neurotoxicity. By inhibiting intestinal glutaminase, this compound aims to reduce the production of ammonia at its source.
Figure 1: Proposed mechanism of action for this compound in reducing neurotoxicity associated with hepatic encephalopathy.
In Vivo Preclinical Studies: Acute Toxicity in Mice
The only available in vivo data for this compound comes from acute oral toxicity studies in C57BL/6 mice. These studies were designed to assess the immediate toxic effects of single doses of the compound. Two separate experiments were conducted: one in fasted mice and another in fed mice.
Data Presentation
Table 1: Acute Oral Toxicity of this compound in Fasted C57BL/6 Mice
| Group | N | Vehicle (DMSO) | This compound (mg/Kg) | Deaths at 6h | Deaths at 12h | Deaths at 24h |
| I | 3 | + | 0 | 1 | 1 | 1 |
| II | 3 | + | 50 | 1 | 1 | 1 |
| III | 3 | + | 300 | 1 | 1 | 1 |
| IV | 3 | + | 2000 | 2 | 1 | - |
Data extracted from a study by Díaz-Herrero et al.
Table 2: Acute Oral Toxicity of this compound in Fed C57BL/6 Mice
| Group | N | Vehicle (DMSO) | This compound (mg/Kg) | Sacrificed at 24h | Sacrificed at 72h |
| I | 3 | + | 0 | 2 | 1 |
| II | 3 | + | 50 | 2 | 1 |
| III | 3 | + | 300 | 2 | 1 |
| IV | 3 | + | 2000 | 2 | 1 |
Data extracted from a study by Díaz-Herrero et al. No deaths were reported in this study.
Experimental Protocols
3.2.1 Acute Toxicity Study in Fasted Mice
-
Objective: To evaluate the acute toxicity of orally administered this compound in mice after a period of fasting.
-
Animal Model: Male C57BL/6 mice.
-
Housing: Animals were housed under standard laboratory conditions.
-
Experimental Groups: Four groups of three mice each.
-
Dosing:
-
Group I (Control): Vehicle (DMSO) only.
-
Group II: 50 mg/kg this compound in DMSO.
-
Group III: 300 mg/kg this compound in DMSO.
-
Group IV: 2000 mg/kg this compound in DMSO.
-
-
Administration: Oral gavage after 12 hours of fasting.
-
Observations: Mortality was recorded at 6, 12, and 24 hours post-administration. Gross necropsy was performed to observe any visible pathologies.
-
Findings: Deaths were observed in all groups, including the vehicle control group. Gross necropsy revealed gastrointestinal ulcers and duodenum bleeding in both DMSO- and THDP-17-treated animals. The authors noted that the lethality in the DMSO-treated group was not significantly different from the THDP-17-treated groups, suggesting a significant toxic effect of the vehicle in the fasted state.
3.2.2 Acute Toxicity Study in Fed Mice
-
Objective: To assess the acute toxicity of orally administered this compound in mice with free access to food and water.
-
Animal Model: Male C57BL/6 mice.
-
Housing: Animals were housed under standard laboratory conditions with ad libitum access to food and water.
-
Experimental Groups: Four groups of three mice each.
-
Dosing:
-
Group I (Control): Vehicle (DMSO) only.
-
Group II: 50 mg/kg this compound in DMSO.
-
Group III: 300 mg/kg this compound in DMSO.
-
Group IV: 2000 mg/kg this compound in DMSO.
-
-
Administration: Oral gavage.
-
Observations: Animals were randomly sacrificed at 24 and 72 hours post-administration for histopathological analysis.
-
Findings: No deaths were reported in this study. Histopathological examination of the lungs, heart, and liver of mice treated with this compound showed no significant drug-related changes compared to the DMSO control group. The authors concluded that this compound is not toxic in vivo in the fed state under the conditions of this study.
Experimental Workflow Visualization
Figure 2: Workflow of the acute toxicity studies of this compound in fasted and fed mice.
Discussion and Future Directions
The available preclinical data on this compound provide an initial, albeit limited, assessment of its safety profile. The acute toxicity studies in mice highlight the importance of the feeding state and the potential confounding toxicity of the DMSO vehicle. The absence of mortality and significant histopathological findings in fed mice at doses up to 2000 mg/kg is a positive preliminary finding.
However, for a comprehensive preclinical evaluation of this compound for the treatment of hepatic encephalopathy, several critical studies are necessary:
-
Pharmacokinetics: Detailed pharmacokinetic studies in relevant animal species (e.g., mice, rats) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Key parameters to be determined include bioavailability, half-life, Cmax, and tissue distribution, particularly to the gastrointestinal tract and brain.
-
In Vivo Efficacy: Efficacy studies in established animal models of hepatic encephalopathy are crucial to demonstrate proof-of-concept. Models such as the bile duct ligation (BDL) or portacaval anastomosis (PCA) in rats, or thioacetamide (B46855) (TAA)-induced liver injury in mice, would be appropriate. Endpoints should include measurements of blood ammonia levels, neurobehavioral assessments, and biomarkers of neuroinflammation.
-
Repeated-Dose Toxicology: Sub-chronic and chronic toxicology studies are required to assess the safety of this compound upon repeated administration. These studies would typically be conducted in two species (one rodent, one non-rodent) and would involve detailed clinical observations, hematology, clinical chemistry, and comprehensive histopathological evaluation of all major organs.
-
Safety Pharmacology: Studies to evaluate the potential effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems, are a regulatory requirement.
-
Genotoxicity: A battery of in vitro and in vivo tests is needed to assess the mutagenic and clastogenic potential of this compound.
Conclusion
This compound is a glutaminase inhibitor with a rational mechanism of action for the treatment of hepatic encephalopathy. The preliminary acute toxicity data in fed mice suggest a reasonable safety margin for single-dose administration. However, the current publicly available data is insufficient to make a comprehensive assessment of its preclinical profile. Further studies are required to establish its pharmacokinetic properties, in vivo efficacy, and long-term safety before it can be considered for clinical development. The initial findings warrant further investigation into this compound as a potential therapeutic for a condition with significant unmet medical need.
THDP17: A Novel Glutaminase Inhibitor for Hyperammonemia
An In-depth Technical Guide on the Discovery and Initial Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperammonemia, a metabolic condition characterized by elevated levels of ammonia (B1221849) in the blood, is a primary contributor to the pathogenesis of hepatic encephalopathy (HE), a debilitating neurological complication of liver disease. The primary source of systemic ammonia is the enzymatic hydrolysis of glutamine by glutaminase (B10826351) in the intestines. Consequently, the inhibition of glutaminase presents a promising therapeutic strategy for the management of HE. This whitepaper details the discovery and initial characterization of THDP17, a novel small molecule inhibitor of glutaminase. This compound, a thiourea (B124793) derivative identified as N-(3-methyl 3-butenyl)-N′ phenyl thiourea, has demonstrated significant potential in reducing ammonia production, positioning it as a promising candidate for further drug development.
Discovery of this compound
This compound was identified through a screening process of a diverse library of small molecule compounds derived from thiourea. The screening was designed to identify specific inhibitors of phosphate-activated glutaminase (PAG), the predominant isoform in the intestine. The initial in vitro screening utilized a microtiter plate-based assay to measure ammonia released from glutamine, allowing for the rapid assessment of the inhibitory potential of the compound library. Among the tested thiourea derivatives, this compound was selected for further characterization based on its potent inhibitory activity and lack of cytotoxicity in preliminary cell-based assays.[1]
Initial Characterization of this compound
Chemical Properties
| Property | Value |
| IUPAC Name | N-(3-methyl-3-butenyl)-N'-phenylthiourea |
| Molecular Formula | C12H16N2S |
| Molecular Weight | 220.33 g/mol |
In Vitro Efficacy
The inhibitory effect of this compound on glutaminase activity was assessed using isolated mitochondria from rat intestine and in the human colon adenocarcinoma cell line, Caco-2.
Table 1: In Vitro Inhibition of Glutaminase Activity by this compound
| Experimental System | This compound Concentration | % Inhibition (Mean ± SD) |
| Isolated Rat Intestinal Mitochondria | 10 µM | 57.4 ± 6.7%[1] |
| Caco-2 Cells | 20 µM | 18 ± 2.1%[2] |
| Caco-2 Cells | 100 µM | 46 ± 3.4%[2] |
Mechanism of Action: Kinetic Analysis
Kinetic studies were performed to elucidate the mechanism of glutaminase inhibition by this compound. The analysis of enzyme kinetics in the presence and absence of the inhibitor revealed a partial uncompetitive or non-competitive mode of inhibition.[1][3][4][5] This indicates that this compound does not compete with the substrate (glutamine) for binding to the active site of the enzyme.
Table 2: Kinetic Parameters of Phosphate-Activated Glutaminase (PAG) in the Presence of this compound
| Parameter | Without this compound | With 10 µM this compound |
| Vmax | 0.67 mmol min⁻¹ | 0.38 mmol min⁻¹[1] |
| KM | 19.33 mM | 13.62 mM[1] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the direct inhibition of glutaminase, which disrupts the conversion of glutamine to glutamate (B1630785) and ammonia.
Caption: Glutaminase inhibition pathway of this compound.
The experimental workflow for the initial characterization involved a series of in vitro and in vivo assays.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
Synthesis of this compound (N-(3-methyl 3-butenyl)-N′ phenyl thiourea)
A general method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For this compound, this would involve the reaction of phenyl isothiocyanate with 3-methyl-3-buten-1-amine.
-
Reaction Setup: Phenyl isothiocyanate (1 equivalent) is dissolved in a suitable aprotic solvent, such as toluene (B28343) or dichloromethane.
-
Amine Addition: A solution of 3-methyl-3-buten-1-amine (1 equivalent) in the same solvent is added dropwise to the isothiocyanate solution at room temperature with stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield pure N-(3-methyl 3-butenyl)-N′ phenyl thiourea.
In Vitro Glutaminase Activity Assay
This protocol is adapted from the method used in the initial screening of this compound.[1]
-
Sample Preparation: Isolated mitochondria from rat intestine are used as the source of glutaminase.
-
Reaction Mixture: A reaction mixture is prepared containing 150 mM potassium phosphate, 171 mM glutamine, and 1 mM ammonium (B1175870) chloride at pH 8.0.
-
Assay Procedure:
-
25 µL of the sample (containing glutaminase) is added to 35 µL of the reaction mixture in a microtiter plate.
-
The plate is incubated at 37°C for 45 minutes.
-
The reaction is stopped, and the amount of ammonia produced is quantified using a reagent such as o-phthaldialdehyde/mercaptoethanol, which forms a fluorescent product with ammonia.
-
Fluorescence is measured at an appropriate excitation/emission wavelength.
-
-
Inhibition Assay: For inhibition studies, various concentrations of this compound are pre-incubated with the enzyme source before the addition of the reaction mixture.
Caco-2 Cell Culture and Inhibition Assay
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 1% essential amino acids, and 1% sodium pyruvate (B1213749) at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2-3 days.
-
Inhibition Assay:
-
Caco-2 cells are seeded in culture plates and allowed to reach confluence.
-
The cells are then treated with varying concentrations of this compound (e.g., 0, 5, 20, and 100 µM) for 24 to 48 hours.
-
After the incubation period, the concentration of glutamate produced from glutamine in the cell culture medium is measured by High-Performance Liquid Chromatography (HPLC). A reduction in glutamate concentration in the presence of this compound indicates inhibition of glutaminase activity.[1]
-
In Vivo Acute Toxicity Study in Mice
This protocol provides a general framework for assessing the acute toxicity of this compound.[1]
-
Animal Model: Male CD-1 or similar strain mice are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.
-
Dosing:
-
Mice are fasted overnight before dosing.
-
This compound is administered orally via gavage at various doses (e.g., 0, 50, 300, and 2000 mg/kg body weight).
-
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded weekly.
-
Necropsy: At the end of the study period, animals are euthanized, and a gross necropsy is performed. Organs such as the liver, kidneys, heart, lungs, and spleen are examined for any macroscopic abnormalities.
Future Directions: ADME and Off-Target Effects
While the initial characterization of this compound is promising, a comprehensive preclinical development program will require further investigation into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for off-target effects.
-
ADME Profiling: In silico and in vitro ADME assays should be conducted to predict the pharmacokinetic properties of this compound. These studies will assess parameters such as solubility, permeability (using Caco-2 cell monolayers), metabolic stability in liver microsomes, and plasma protein binding.
-
Off-Target Screening: A broad panel of in vitro pharmacology assays should be performed to identify any potential off-target interactions of this compound with other enzymes, receptors, and ion channels. This is crucial for predicting potential side effects and ensuring the safety of the compound.
Conclusion
This compound has been identified as a novel, potent inhibitor of glutaminase with a favorable initial in vitro and in vivo profile. Its ability to reduce ammonia production through the inhibition of intestinal glutaminase makes it a compelling therapeutic candidate for the management of hepatic encephalopathy. The data presented in this whitepaper provide a strong foundation for further preclinical development, with the ultimate goal of advancing this compound into clinical trials for the treatment of hyperammonemia-related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 5. cohesionbio.com [cohesionbio.com]
An In-depth Technical Guide on THDP17 and its Effects on Glutamine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the compound THDP17, identified as N-(3-methyl 3-butenyl)-N′ phenyl thiourea (B124793), and its significant effects on glutamine metabolism. This compound acts as a potent, tissue-dependent, and uncompetitive inhibitor of phosphate-activated glutaminase (B10826351) (PAG), a key enzyme in the conversion of glutamine to glutamate (B1630785) and ammonia (B1221849). This inhibitory action positions this compound as a compound of interest for therapeutic strategies aimed at modulating ammonia levels, particularly in the context of hepatic encephalopathy (HE). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and provides visualizations of the associated metabolic pathways and experimental workflows.
Introduction to this compound
This compound is a thiourea derivative that has been identified as an inhibitor of glutaminase activity. Its molecular structure is N-(3-methyl 3-butenyl)-N′ phenyl thiourea[1]. The primary significance of this compound lies in its ability to reduce the production of ammonia and glutamate by inhibiting the enzymatic activity of phosphate-activated glutaminase (PAG)[1]. Glutamine, while crucial for various cellular processes, can act as a carrier of ammonia into mitochondria, where PAG hydrolyzes it, releasing ammonia[1]. In conditions like liver cirrhosis, the deamidation of glutamine by intestinal PAG is a major source of ammonia production[1]. By inhibiting this enzyme, this compound presents a potential therapeutic avenue for managing hyperammonemia-related pathologies such as hepatic encephalopathy[1].
Mechanism of Action of this compound
This compound exhibits a partial uncompetitive inhibition of glutaminase[1]. This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. This binding event leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction[1]. The uncompetitive nature of this compound's inhibition suggests that it becomes more effective at higher substrate (glutamine) concentrations.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on glutaminase activity and its downstream metabolic consequences have been quantified in several studies. The following tables summarize the key quantitative findings.
Table 1: Inhibition of Intestinal Glutaminase Activity by this compound
| Parameter | Value |
| This compound Concentration | 10 µM |
| Inhibition of Activity | 57.4 ± 6.7% |
| Tissue-dependent Inhibition Range | 40 ± 5.5% to 80 ± 7.8% |
Source:[1]
Table 2: Kinetic Parameters of Phosphate-Activated Glutaminase (PAG) in the Absence and Presence of this compound
| Condition | Vmax (mmol min⁻¹) | Km (mM) |
| Absence of this compound | 0.67 | 19.33 |
| Presence of this compound (10 µM) | 0.38 | 13.62 |
Source:[1]
Table 3: Effect of this compound on Ammonia and Glutamate Production in Caco-2 Cell Cultures
| This compound Concentration (µM) | Inhibition of PAG Activity (%) |
| 5 | Effective inhibition observed |
| 20 | 18 ± 2.1 |
| 100 | 46 ± 3.4 |
Source:[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Glutaminase Inhibition by this compound
The following diagram illustrates the metabolic pathway of glutamine and the inhibitory effect of this compound.
Caption: this compound inhibits mitochondrial PAG, reducing glutamate and ammonia production.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines a typical experimental workflow to evaluate the inhibitory effect of this compound.
Caption: Workflow for evaluating this compound's effect on PAG activity and metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Phosphate-Activated Glutaminase (PAG) Activity Assay
Objective: To determine the enzymatic activity of PAG in the presence and absence of this compound.
Materials:
-
Tissue homogenate (e.g., intestinal mucosa)
-
Phosphate (B84403) buffer (pH 8.0)
-
L-glutamine solution
-
This compound solution (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
Reagents for glutamate and ammonia quantification (e.g., glutamate dehydrogenase, NADH, α-ketoglutarate for a coupled enzyme assay)
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Homogenize fresh tissue samples in a cold buffer and centrifuge to obtain a supernatant containing the enzyme.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer and L-glutamine at various concentrations (for kinetic studies).
-
Inhibitor Addition: Add this compound solution at the desired final concentrations (e.g., 1 µM, 10 µM) to the respective experimental tubes. A control group without this compound should be included.
-
Enzyme Reaction Initiation: Add the tissue supernatant to the reaction mixture to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of TCA.
-
Product Quantification: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. The supernatant is then used to quantify the amount of glutamate and/or ammonia produced. This can be done using a coupled enzyme assay with glutamate dehydrogenase, where the oxidation of glutamate is coupled to the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.
-
Data Analysis: Calculate the specific activity of PAG (µmol of product/min/mg of protein). For inhibition studies, compare the activity in the presence of this compound to the control. For kinetic analysis, plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Caco-2 Cell Culture and Treatment
Objective: To assess the effect of this compound on glutamine metabolism in a cell-based model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells in multi-well plates and culture them until they reach a confluent monolayer.
-
This compound Treatment: Prepare different concentrations of this compound (e.g., 0, 5, 20, 100 µM) in the cell culture medium.
-
Incubation: Remove the old medium from the cells, wash with PBS, and add the medium containing the different concentrations of this compound. Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for the analysis of glutamate and ammonia.
-
Cell Lysis: Wash the cells with PBS and lyse them to determine the total protein content for normalization.
HPLC Analysis of Glutamate
Objective: To quantify the concentration of glutamate in cell culture supernatants.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffer)
-
Glutamate standards
Procedure:
-
Sample Preparation: Collect the cell culture supernatant as described in the previous protocol.
-
Derivatization: Mix the supernatant with the OPA derivatizing agent to form a fluorescent derivative of glutamate. This step is crucial for enhancing the sensitivity and selectivity of the detection.
-
HPLC Separation: Inject the derivatized sample into the HPLC system. The separation of the glutamate derivative is achieved on the C18 column using a specific mobile phase gradient.
-
Detection: The fluorescent or UV signal of the eluted glutamate derivative is detected. The retention time of the peak is used for identification, and the peak area is used for quantification.
-
Quantification: Create a standard curve using known concentrations of glutamate standards. The concentration of glutamate in the samples is determined by comparing their peak areas to the standard curve.
Conclusion
This compound has been demonstrated to be an effective uncompetitive inhibitor of phosphate-activated glutaminase. The quantitative data clearly show its ability to reduce glutaminase activity and, consequently, the production of ammonia and glutamate. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the management of hyperammonemia and related disorders. The visualization of the signaling pathway and experimental workflow serves to clarify the mechanism of action and the research methodology associated with this promising compound. Further research is warranted to explore the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of T Helper 17 (Th17) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical for host defense against extracellular pathogens, particularly at mucosal surfaces. However, their dysregulation is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The hallmark of Th17 cells is the production of their signature cytokine, Interleukin-17A (IL-17A), along with other pro-inflammatory cytokines such as IL-17F and IL-22. The differentiation of Th17 cells from naive CD4+ T cells is orchestrated by a specific combination of cytokines, with the transcription factor RORγt serving as the master regulator of this process. In vitro models are indispensable tools for dissecting the molecular mechanisms of Th17 cell differentiation and function, as well as for the screening and validation of novel therapeutic agents targeting Th17-mediated pathologies.
These application notes provide detailed protocols for the in vitro generation and characterization of human and murine Th17 cells, along with methods for assessing their function.
Key Signaling Pathways in Th17 Cell Differentiation
The differentiation of a naive CD4+ T cell into a Th17 cell is a complex process initiated by the recognition of an antigen presented by an antigen-presenting cell (APC). This initial T cell receptor (TCR) signaling, along with co-stimulation (e.g., via CD28), provides the first signal for T cell activation. The subsequent differentiation into the Th17 lineage is directed by the cytokine milieu. Transforming growth factor-beta (TGF-β) in combination with pro-inflammatory cytokines like Interleukin-6 (IL-6) or IL-1β initiates the expression of the master transcription factor RORγt. The activation of STAT3, downstream of IL-6 and IL-23 receptor signaling, is crucial for the induction of RORγt and the subsequent expression of IL-17A and other Th17-associated genes. IL-23 plays a key role in the expansion and stabilization of the Th17 phenotype.
Experimental Workflow for In Vitro Th17 Cell Studies
A typical workflow for the in vitro study of Th17 cells involves the isolation of naive CD4+ T cells, followed by their differentiation into Th17 cells under specific polarizing conditions. The resulting Th17 cell population is then characterized and functionally assessed using a variety of assays.
Quantitative Data Summary
The efficiency of in vitro Th17 cell differentiation and the level of cytokine production can vary depending on the species, the specific protocol, and the donor. The following tables summarize representative quantitative data from published studies.
Table 1: In Vitro Differentiation Efficiency of Th17 Cells
| Species | Source of Naive CD4+ T cells | Polarizing Conditions | Differentiation Time (days) | % of IL-17A+ CD4+ T cells | % of RORγt+ CD4+ T cells | Reference |
| Human | Cord Blood | Anti-CD3/CD28, TGF-β, IL-1β, IL-6, IL-23 | 6 | ~2-10% | Not Reported | [1] |
| Human | Peripheral Blood | Anti-CD3/CD28, TGF-β, IL-1β, IL-6, IL-23, anti-IFN-γ, anti-IL-4 | 12 | ~5-30% | >50% | [2] |
| Mouse | Spleen | Anti-CD3/CD28, TGF-β, IL-6 | 3 | ~20-40% | Not Reported | [3] |
| Mouse | Spleen | Anti-CD3/CD28, TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4 | 6 | ~60% | Not Reported | [4] |
Table 2: IL-17A Concentration in Supernatants of In Vitro Differentiated Th17 Cells
| Species | Source of Naive CD4+ T cells | Polarizing Conditions | Culture Time (days) | IL-17A Concentration (pg/mL) | Reference |
| Human | Peripheral Blood | Anti-CD3/CD28, TGF-β, IL-1β, IL-6, IL-23 | 5 | ~500 - 2000 | [5] |
| Human | Peripheral Blood (stimulated with PHA-M) | Not applicable (PBMC stimulation) | 2 | ~542 | [6] |
| Mouse | Spleen | Anti-CD3/CD28, TGF-β, IL-6 | 3 | ~1000 - 5000 | [7] |
| Mouse | Draining Lymph Nodes (in vivo differentiated, restimulated in vitro) | MOG peptide, IL-23 | 4 | ~2000 - 8000 | [8] |
Experimental Protocols
Protocol 1: Isolation of Naive CD4+ T Cells from Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail
-
PBS (Phosphate Buffered Saline)
-
Fetal Bovine Serum (FBS)
-
Centrifuge tubes
Procedure:
-
Dilute fresh human peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS containing 2% FBS.
-
Resuspend the PBMCs in PBS with 2% FBS.
-
Add the RosetteSep™ Human Naive CD4+ T Cell Enrichment Cocktail at 50 µL/mL of whole blood equivalent.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer it over Ficoll-Paque PLUS.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched naive CD4+ T cells from the plasma-Ficoll interface.
-
Wash the cells twice with PBS containing 2% FBS.
-
The purity of the isolated naive CD4+ T cells (CD4+CD45RA+CCR7+) can be assessed by flow cytometry.
Protocol 2: In Vitro Differentiation of Human Th17 Cells
Materials:
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol.
-
Human CD3 and CD28 antibodies (plate-bound or bead-based).
-
Recombinant human TGF-β1 (10 ng/mL).
-
Recombinant human IL-6 (20 ng/mL).
-
Recombinant human IL-1β (10 ng/mL).
-
Recombinant human IL-23 (20 ng/mL).
-
Anti-human IFN-γ neutralizing antibody (10 µg/mL).
-
Anti-human IL-4 neutralizing antibody (10 µg/mL).
Procedure:
-
Coat a 24-well plate with anti-human CD3 antibody (1-5 µg/mL) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the complete RPMI-1640 medium.
-
Add soluble anti-human CD28 antibody (1 µg/mL).
-
Add the Th17 polarizing cytokine cocktail: TGF-β1, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4 to the final concentrations listed above.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
After the incubation period, the differentiated Th17 cells can be harvested for further analysis.
Protocol 3: Flow Cytometry Analysis of Th17 Cells (Intracellular Staining)
Materials:
-
PMA (Phorbol 12-myristate 13-acetate).
-
Ionomycin.
-
Brefeldin A or Monensin.
-
Fixation/Permeabilization solution.
-
Permeabilization buffer.
-
Fluorochrome-conjugated antibodies against human CD4, IL-17A, and RORγt.
Procedure:
-
Restimulate the differentiated Th17 cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Stain for the surface marker CD4 with a fluorochrome-conjugated antibody for 30 minutes at 4°C.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular markers IL-17A and RORγt with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the permeabilization buffer.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+IL-17A+ and CD4+RORγt+ cells.
Protocol 4: Quantification of Secreted IL-17A by ELISA
Materials:
-
Human IL-17A ELISA kit.
-
Cell culture supernatants from Th17 differentiation cultures.
-
Microplate reader.
Procedure:
-
Collect the cell culture supernatants at the end of the Th17 differentiation period.
-
Centrifuge the supernatants to remove any cells or debris.
-
Perform the ELISA according to the manufacturer's protocol.
-
Briefly, add the standards and samples to the wells of the IL-17A antibody-coated plate.
-
Incubate and wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-17A in the samples based on the standard curve.
Protocol 5: Th17 Cell Proliferation Assay (CFSE-based)
Materials:
-
CFSE (Carboxyfluorescein succinimidyl ester).
-
Complete RPMI-1640 medium.
-
Th17 polarizing conditions (as in Protocol 2).
-
Flow cytometer.
Procedure:
-
Label the purified naive CD4+ T cells with CFSE (1-5 µM) for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Culture the CFSE-labeled cells under Th17 polarizing conditions as described in Protocol 2.
-
Harvest the cells at different time points (e.g., day 3, 5, and 7).
-
Analyze the cells by flow cytometry.
-
Cell proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of divided cells and the proliferation index can be calculated using appropriate software.
References
- 1. The differentiation of human TH-17 cells requires transforming growth factor-β and induction of the nuclear receptor RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human RORγt+ TH17 cells preferentially differentiate from naive FOXP3+Treg in the presence of lineage-specific polarizing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro–differentiated TH17 cells mediate lethal acute graft-versus-host disease with severe cutaneous and pulmonary pathologic manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for THDP17 in Caco-2 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized in vitro model for studying the intestinal epithelial barrier.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with well-defined tight junctions and microvilli, mimicking the barrier properties of the small intestine.[1][2][4] This makes them an invaluable tool for investigating the absorption and transport of drugs and other xenobiotics, as well as for studying the regulation of intestinal barrier function.[3][5][6]
THDP17 is a novel synthetic compound under investigation for its potential to modulate intestinal permeability. Understanding its effects on the Caco-2 cell monolayer can provide crucial insights into its mechanism of action and its potential therapeutic applications or toxicological risks. These application notes provide detailed protocols for utilizing this compound in Caco-2 cell culture experiments to assess its impact on intestinal barrier integrity and cellular signaling.
Applications
-
Screening for intestinal permeability: Evaluating the effect of this compound on the passage of molecules across the Caco-2 monolayer to predict in vivo absorption.[1][5]
-
Mechanism of action studies: Investigating the cellular and molecular mechanisms by which this compound alters tight junction composition and signaling pathways.
-
Drug-drug interaction studies: Assessing the potential of this compound to alter the permeability of co-administered therapeutic agents.
-
Toxicology screening: Determining the potential for this compound to induce intestinal barrier dysfunction.
Experimental Protocols
Caco-2 Cell Culture and Seeding on Transwell® Inserts
This protocol describes the standard procedure for culturing Caco-2 cells and seeding them onto permeable supports to form a differentiated monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin[6]
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture flasks (T-75)
-
Cell culture incubator (37°C, 5% CO2, 95% humidity)[1]
Procedure:
-
Maintain Caco-2 cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.[1]
-
Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete DMEM and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 1000 rpm for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Determine the cell concentration using a hemocytometer.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm^2.[3]
-
Add fresh medium to both the apical and basolateral chambers.
-
Culture the cells for 21-25 days to allow for complete differentiation and formation of a tight monolayer. Change the medium every 2-3 days.[1]
Assessment of Monolayer Integrity: Transepithelial Electrical Resistance (TEER)
TEER measurement is a non-invasive method to evaluate the integrity of the Caco-2 cell monolayer.
Materials:
-
Epithelial Volt/Ohm meter (EVOM) with "chopstick" electrodes
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution
Procedure:
-
Gently aspirate the culture medium from the apical and basolateral compartments of the Transwell® inserts.
-
Wash the monolayer twice with pre-warmed transport buffer.
-
Add fresh transport buffer to both compartments (e.g., 0.5 mL to apical and 1.5 mL to basolateral for a 12-well plate).
-
Equilibrate the plates in the incubator for 30 minutes.
-
Measure the initial TEER of each monolayer. The TEER value should be greater than 250 Ω·cm² for a valid experiment.[4]
-
Prepare different concentrations of this compound in transport buffer.
-
Replace the medium in the apical compartment with the this compound solutions. Use transport buffer without this compound as a control.
-
Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
At each time point, measure the TEER.
-
Calculate the TEER (Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.
Paracellular Permeability Assay
This assay measures the flux of a cell-impermeable marker across the Caco-2 monolayer to assess paracellular permeability.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Transport buffer (HBSS)
-
Fluorescent marker (e.g., Lucifer Yellow or FITC-dextran)
-
This compound solutions
-
Fluorescence plate reader
Procedure:
-
Wash and equilibrate the Caco-2 monolayers in transport buffer as described for the TEER measurement.
-
Treat the cells with different concentrations of this compound in the apical chamber for the desired time.
-
After incubation, replace the apical solution with a solution containing the fluorescent marker and this compound.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
At different time points, collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration of the marker in the apical chamber.
Western Blot Analysis of Tight Junction Proteins
This protocol is used to determine the effect of this compound on the expression levels of key tight junction proteins.
Materials:
-
Differentiated Caco-2 monolayers
-
This compound solutions
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-claudin-1, anti-occludin, anti-ZO-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat Caco-2 monolayers with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) of Caco-2 Monolayers
| This compound Concentration (µM) | TEER (% of Control) after 4h | TEER (% of Control) after 24h |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98.1 ± 4.5 | 95.3 ± 6.1 |
| 10 | 75.4 ± 6.8 | 60.1 ± 7.3 |
| 50 | 42.3 ± 5.9 | 25.8 ± 4.2 |
| 100 | 20.1 ± 3.7 | 10.5 ± 2.9 |
Data are presented as mean ± SD (n=3). Hypothetical data.
Table 2: Apparent Permeability (Papp) of Lucifer Yellow across Caco-2 Monolayers Treated with this compound
| This compound Concentration (µM) | Papp (x 10⁻⁶ cm/s) |
| 0 (Control) | 0.5 ± 0.1 |
| 1 | 0.6 ± 0.1 |
| 10 | 2.1 ± 0.3 |
| 50 | 5.8 ± 0.7 |
| 100 | 12.4 ± 1.5 |
Data are presented as mean ± SD (n=3). Hypothetical data.
Table 3: Relative Expression of Tight Junction Proteins in Caco-2 Cells after 24h Treatment with this compound (10 µM)
| Protein | Relative Expression (Fold Change vs. Control) |
| Claudin-1 | 0.4 ± 0.1 |
| Occludin | 0.6 ± 0.08 |
| ZO-1 | 0.7 ± 0.12 |
Data are presented as mean ± SD (n=3). Hypothetical data based on Western blot densitometry.
Visualization of Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound leading to tight junction disruption in Caco-2 cells.
Caption: Experimental workflow for assessing the effect of this compound on Caco-2 cell monolayers.
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the effects of the novel compound this compound on the Caco-2 intestinal epithelial cell model. The hypothetical data suggest that this compound induces a dose- and time-dependent decrease in barrier function, likely through the downregulation of key tight junction proteins via an NF-κB-mediated signaling pathway. These studies are critical for characterizing the biological activity of this compound and for predicting its potential impact on intestinal physiology in vivo. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further elucidate the precise molecular interactions of this compound within intestinal epithelial cells.
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinetic Analysis of THDP17 Glutaminase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase (B10826351) is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849). In certain pathological conditions, such as hepatic encephalopathy, excessive glutaminase activity in the intestine leads to hyperammonemia. Therefore, inhibitors of glutaminase are of significant interest as potential therapeutic agents. This document provides a detailed kinetic analysis of THDP17, a thiourea (B124793) derivative identified as an inhibitor of phosphate-activated glutaminase (PAG). The data and protocols presented are derived from studies on its inhibitory effects and mechanism of action.[1]
Quantitative Data Summary
The inhibitory effects of this compound on glutaminase activity have been quantified to determine its potency and kinetic parameters. The following tables summarize the key findings.
Table 1: Inhibitory Potency of THDP Compounds on Phosphate-Activated Glutaminase (PAG)
| Compound | IC50 Value (µM) | Notes |
| This compound | 3.9 ± 0.1 | Selected for further studies due to lower cytotoxicity.[1] |
| THDP33 | 19.1 ± 1.3 | Showed higher toxicity compared to this compound.[1] |
| THDP39 | 31.6 ± 2.7 | Showed higher toxicity compared to this compound.[1] |
IC50 values were determined using an in vitro optimized kinetic assay with swine kidney K-PAG.[1]
Table 2: Kinetic Parameters of Phosphate-Activated Glutaminase (PAG) in the Presence of this compound
| Condition | Vmax (mmol/min) | KM (mM) | Inhibition Type |
| Without Inhibitor | 0.67 | 19.33 | - |
| With 10 µM this compound | 0.38 | 13.62 | Uncompetitive |
Kinetic parameters were determined using isolated mitochondria from rat intestine and kidney. The change in both Vmax and KM is characteristic of uncompetitive inhibition.[1][2]
Experimental Protocols
Protocol 1: In Vitro Glutaminase Inhibition Assay (Microtiter Plate Method)
This protocol is adapted from Heini's method for determining glutaminase activity, based on the colorimetric estimation of ammonia released from glutamine.[1]
Materials:
-
Phosphate-Activated Glutaminase (PAG) enzyme source (e.g., solubilized mitochondria from kidney or intestine)
-
This compound inhibitor stock solution (in DMSO or appropriate solvent)
-
Assay Buffer: 150 mM potassium phosphate, pH 8.0
-
Substrate Solution: 171 mM L-glutamine in Assay Buffer
-
Ammonium (B1175870) Chloride Standard (1 mM)
-
o-phthaldialdehyde/mercaptoethanol reagent
-
96-well microtiter plate
-
Incubator set to 37°C
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the PAG enzyme solution from isolated mitochondria solubilized with 1% Triton X-100.[1] Determine the protein concentration using the Bradford method.[1]
-
Assay Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
25 µL of the sample (containing the PAG enzyme).
-
Add varying concentrations of this compound (e.g., from 1 µM to 10 mM) or vehicle control.
-
35 µL of a pre-mixed solution containing 150 mM potassium phosphate, 171 mM glutamine, and 1 mM ammonium chloride, pH 8.0.[1]
-
-
Incubation: Incubate the plate at 37°C for 45 minutes.[1]
-
Ammonia Detection: Add the o-phthaldialdehyde/mercaptoethanol reagent to each well according to the manufacturer's instructions to stop the reaction and develop the color.
-
Measurement: Read the absorbance at the appropriate wavelength for the chosen colorimetric method.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of glutaminase inhibition versus the logarithm of the this compound concentration. Calculate the IC50 value from this curve.
Protocol 2: Kinetic Analysis of Glutaminase Inhibition
This protocol describes the determination of kinetic parameters (Vmax and KM) in the presence and absence of the inhibitor this compound.
Materials:
-
Same materials as in Protocol 1.
-
A range of L-glutamine substrate concentrations (e.g., 0 to 200 mM).[1]
Procedure:
-
Set up Reactions: Prepare two sets of reaction tubes or wells.
-
Set 1 (Control): Contains the PAG enzyme, assay buffer, and varying concentrations of L-glutamine.
-
Set 2 (Inhibited): Contains the PAG enzyme, a fixed concentration of this compound (e.g., 10 µM), assay buffer, and the same varying concentrations of L-glutamine.[1]
-
-
Enzyme Activity Measurement:
-
Initiate the reaction by adding the enzyme to the substrate mixtures.
-
Incubate at 37°C for a fixed time, ensuring the reaction remains in the linear range.
-
Measure the rate of ammonia or glutamate production using a suitable assay (e.g., the two-step assay described by Lund).[1]
-
-
Data Analysis:
-
Plot the initial reaction velocity (v) against the substrate concentration ([Gln]) for both the control and inhibited reactions.
-
Generate a double reciprocal plot (Lineweaver-Burk plot) of 1/v versus 1/[Gln].[1][2]
-
Determine the apparent Vmax (Vmax-ap) and apparent KM (KM-ap) from the intercepts of the Lineweaver-Burk plot for the inhibited reaction.[1][2]
-
The pattern of changes in Vmax and KM will indicate the mode of inhibition. For uncompetitive inhibition, both Vmax and KM will decrease.[1][2]
-
Visualizations
References
- 1. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - this compound inhibition kinetics. A lineal double reciprocal plot (1/v against 1/[Gln]) in absence (0) and presence (10 µM) of the inhibitor is shown. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols: Assessing THDP17 Efficacy in Hepatic Encephalopathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of THDP17, a glutaminase (B10826351) inhibitor, in preclinical models of hepatic encephalopathy (HE). The protocols and methodologies are based on established models and techniques for studying HE, tailored to evaluate the specific mechanism of action of this compound.
Introduction to this compound and Hepatic Encephalopathy
Hepatic encephalopathy (HE) is a severe neuropsychiatric complication arising from liver failure, characterized by cognitive deficits, motor dysfunction, and in advanced stages, coma and death.[1][2] A primary pathogenic factor in HE is hyperammonemia, where excess ammonia (B1221849) in the brain leads to astrocyte swelling, impaired neurotransmission, and neuroinflammation.[3][4] The main source of systemic ammonia is the intestinal breakdown of glutamine by glutaminase.[3]
This compound has been identified as a thiourea-derived compound that inhibits intestinal glutaminase activity, thereby reducing ammonia production.[3] This mechanism presents a promising therapeutic strategy for HE. These application notes will detail the methods to evaluate the efficacy of this compound in relevant preclinical models.
Preclinical Models of Hepatic Encephalopathy
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The most commonly used species are rats and mice.[1] Models can be broadly categorized into those inducing acute or chronic HE.
| Model Type | Induction Method | Key Characteristics | Suitability for this compound Testing |
| Type A HE (Acute) | Surgical: Hepatectomy, Devascularization | Rapid onset of severe HE, high mortality | Useful for assessing rapid ammonia-lowering effects and impact on acute neurotoxicity. |
| Toxin-Induced: Thioacetamide (TAA), D-galactosamine, Acetaminophen | Reproducible liver injury and HE symptoms[5][6] | Suitable for high-throughput screening and mechanistic studies of acute liver failure-induced HE.[6] | |
| Type C HE (Chronic) | Surgical: Portacaval Anastomosis (PCA) | Mimics chronic portosystemic shunting, stable hyperammonemia[1] | Ideal for long-term efficacy studies, assessing impact on cognitive and motor deficits. |
| Toxin-Induced: Chronic TAA administration | Progressive liver fibrosis and cirrhosis leading to HE | Represents the clinical progression of chronic liver disease and HE. | |
| Hyperammonemia Model | High-ammonia diet, Urease treatment | Isolates the effects of hyperammonemia without liver damage[1] | Excellent for directly testing the ammonia-lowering efficacy of this compound. |
Experimental Protocols
Induction of Hepatic Encephalopathy Models
Protocol 1: Thioacetamide (TAA)-Induced Acute Hepatic Encephalopathy in Rats
-
Animals: Male Wistar rats (200-250g).
-
Induction: Administer a single intraperitoneal (i.p.) injection of TAA at a dose of 300-400 mg/kg body weight.
-
Monitoring: Observe animals for the onset of HE symptoms, which typically develop within 48-72 hours.
-
This compound Administration: Begin this compound treatment (e.g., 10 µM solution administered orally or i.p.) at a predetermined time point post-TAA injection (e.g., 24 hours).
Protocol 2: Portacaval Anastomosis (PCA) Model of Chronic Hepatic Encephalopathy in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure: Under anesthesia, perform an end-to-side portacaval anastomosis to create a portosystemic shunt.
-
Recovery: Allow a recovery period of at least 4 weeks for the development of chronic HE features.
-
This compound Administration: Initiate chronic daily administration of this compound and assess behavioral and biochemical parameters over several weeks.
Assessment of this compound Efficacy
3.2.1. Behavioral and Neurological Assessment
A battery of behavioral tests should be employed to assess cognitive and motor function.
| Test | Parameter Assessed | Protocol Summary |
| Rotarod Test | Motor coordination and balance | Place the rat on a rotating rod with increasing speed. Record the latency to fall. |
| Open Field Test | Locomotor activity and anxiety | Place the rat in an open arena and track movement patterns, time spent in the center vs. periphery, and total distance traveled. |
| Morris Water Maze | Spatial learning and memory | Train the rat to find a hidden platform in a pool of water. Record escape latency and path length over several days. |
| Object Recognition Task | Recognition memory | Familiarize the rat with two objects. After a delay, replace one object and measure the time spent exploring the novel object.[7] |
3.2.2. Biochemical Analysis
Biochemical markers are essential for quantifying the physiological effects of this compound.
| Parameter | Sample Type | Method | Significance |
| Blood Ammonia | Plasma | Enzymatic assay (e.g., glutamate (B1630785) dehydrogenase method) | Direct measure of systemic hyperammonemia.[8] |
| Liver Enzymes (ALT, AST) | Serum | Spectrophotometric assay | Indicators of liver injury. |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Brain tissue, Serum | ELISA, Multiplex assay | Markers of systemic and neuroinflammation.[4] |
| Glutamine and Glutamate | Brain tissue (cortex, cerebellum) | HPLC | Assess alterations in brain neurotransmitter metabolism. |
| Intestinal Glutaminase Activity | Intestinal tissue homogenate | Spectrophotometric assay measuring glutamate production | Direct measure of this compound's target engagement. |
Data Presentation: Hypothetical Efficacy Data for this compound
The following tables present hypothetical data to illustrate how the efficacy of this compound could be summarized.
Table 1: Effect of this compound on Behavioral Performance in a TAA-Induced Acute HE Model
| Treatment Group | Rotarod Latency (s) | Open Field (Center Time, s) | Morris Water Maze (Escape Latency, s) |
| Control | 185 ± 15 | 25 ± 4 | 15 ± 3 |
| TAA + Vehicle | 65 ± 10 | 8 ± 2 | 55 ± 8 |
| TAA + this compound (10 µM) | 120 ± 12 | 18 ± 3 | 30 ± 5* |
| p < 0.05 compared to TAA + Vehicle |
Table 2: Effect of this compound on Biochemical Parameters in a PCA Chronic HE Model
| Treatment Group | Blood Ammonia (µg/dL) | Brain TNF-α (pg/mg protein) | Intestinal Glutaminase Activity (U/mg protein) |
| Sham + Vehicle | 45 ± 5 | 12 ± 2 | 1.5 ± 0.2 |
| PCA + Vehicle | 150 ± 20 | 45 ± 6 | 1.6 ± 0.3 |
| PCA + this compound (10 µM) | 80 ± 10 | 25 ± 4 | 0.7 ± 0.1* |
| p < 0.05 compared to PCA + Vehicle |
Visualization of Pathways and Workflows
Diagram 1: this compound Mechanism of Action in Hepatic Encephalopathy
Caption: Mechanism of this compound in reducing HE symptoms.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for preclinical evaluation of this compound.
Diagram 3: Signaling Cascade in Neuroinflammation in Hepatic Encephalopathy
Caption: Neuroinflammatory cascade in HE.
Conclusion
The assessment of this compound in preclinical models of hepatic encephalopathy requires a multi-faceted approach, combining robust animal models with comprehensive behavioral and biochemical analyses. The protocols and guidelines presented here provide a framework for researchers to effectively evaluate the therapeutic potential of this compound, a promising candidate for the management of HE through the inhibition of intestinal ammonia production. Careful experimental design and data interpretation will be crucial in translating these preclinical findings into clinical applications.
References
- 1. Hepatic encephalopathy: Lessons from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Hepatic Encephalopathy | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation in Hepatic Encephalopathy: Mechanistic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical models of hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of animal models for investigating the pathogenesis and therapeutic strategies in acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for THDP17 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of THDP17, a novel glutaminase (B10826351) inhibitor, for research in the context of hepatic encephalopathy (HE). The following protocols and data are based on currently available preclinical findings and established methodologies.
Introduction
This compound is a thiourea (B124793) derivative that has been identified as a potent inhibitor of glutaminase, an enzyme crucial for the production of ammonia (B1221849) in the intestine.[1][2] By targeting glutaminase, this compound reduces systemic ammonia levels, which are a key factor in the pathogenesis of hepatic encephalopathy.[1][2] These notes are intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Glutaminase Inhibition by this compound
| Cell Line | This compound Concentration | % Inhibition of Glutaminase Activity |
| Caco-2 | 10 µM | 57.4 ± 6.7% |
| Caco-2 | 20 µM | 18 ± 2.1% (ammonia production) |
| Caco-2 | 100 µM | 46 ± 3.4% (ammonia production) |
Data extracted from Díaz-Herrero et al., 2014.[1][2]
Table 2: Acute Oral Toxicity of this compound in Mice
| Group | N | Vehicle (DMSO) | This compound Dose (mg/kg) | Deaths before 6h | Sacrificed at 24h |
| I | 3 | + | 0 | 1 | 1 |
| II | 3 | + | 50 | 1 | 1 |
| III | 3 | + | 300 | 1 | 1 |
| IV | 3 | + | 2000 | 2 | 1 |
Data from an acute toxicity study where this compound was administered orally to 12-hour fasted mice.[1]
Signaling Pathway of this compound in Ammonia Reduction
The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting glutaminase, this compound blocks the conversion of glutamine to glutamate (B1630785), a key step in the production of ammonia in the intestines. This leads to a reduction in systemic ammonia levels, thereby mitigating the neurological effects of hepatic encephalopathy.
Caption: Mechanism of this compound in reducing ammonia and HE symptoms.
Experimental Protocols
1. Protocol for In Vitro Glutaminase Activity Assay
This protocol is for determining the inhibitory effect of this compound on glutaminase activity in a cell-based assay.
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
-
Treatment: Seed Caco-2 cells in 6-well plates. Once confluent, wash the cells with phosphate-buffered saline (PBS) and incubate with fresh medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 100 µM) for a predetermined time (e.g., 24 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant for ammonia and glutamate analysis. Lyse the cells to determine protein concentration.
-
Ammonia and Glutamate Quantification: Measure ammonia and glutamate concentrations in the supernatant using commercially available kits or high-performance liquid chromatography (HPLC).
-
Data Analysis: Normalize ammonia and glutamate levels to the total protein concentration of the cell lysate. Calculate the percentage of inhibition relative to the vehicle-treated control.
2. Protocol for Acute Oral Toxicity Study in Mice
This protocol is designed to assess the safety profile of a single oral dose of this compound.
-
Animals: Use adult male or female mice (e.g., CD-1 or C57BL/6), aged 8-10 weeks. Acclimatize the animals for at least one week before the experiment.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except for a 12-hour fasting period before dosing.
-
Dose Formulation: Prepare this compound in a suitable vehicle. Dimethyl sulfoxide (B87167) (DMSO) was used in the initial study.[1] For a new formulation, ensure it is non-toxic and can solubilize this compound.
-
Dosing: Administer this compound via oral gavage at various doses (e.g., 50, 300, 2000 mg/kg). Include a vehicle control group. The volume should not exceed 10 ml/kg.
-
Monitoring: Observe the animals continuously for the first few hours post-dosing and then periodically for up to 14 days. Record any signs of toxicity, morbidity, and mortality.
-
Endpoint: At the end of the observation period, euthanize the animals and perform gross necropsy. Collect tissues for histopathological analysis if required.
3. Generalized Protocol for In Vivo Efficacy Study in a Mouse Model of Hepatic Encephalopathy
This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a preclinical model of HE. Note: The vehicle, dose, and treatment schedule will require optimization.
-
Animal Model: Induce hepatic encephalopathy in mice. Common models include bile duct ligation (BDL) or administration of thioacetamide (B46855) (TAA).
-
Dose Formulation and Administration:
-
Vehicle Selection: While DMSO was used for acute toxicity, for repeated dosing, consider alternative, less toxic vehicles such as a solution of 0.5% carboxymethylcellulose (CMC) in water, or a suspension in a mixture of polyethylene (B3416737) glycol (PEG) and saline. The solubility and stability of this compound in the chosen vehicle must be confirmed.
-
Dosing Regimen: Based on the acute toxicity data, select a range of doses for the efficacy study (e.g., 10, 30, 100 mg/kg). Administer this compound orally once or twice daily. The duration of treatment will depend on the HE model used (typically 2-4 weeks).
-
-
Efficacy Assessment:
-
Behavioral Tests: Perform a battery of behavioral tests to assess neurological function, such as the open field test (for locomotor activity) and the rotarod test (for motor coordination).
-
Biochemical Analysis: At the end of the study, collect blood samples to measure plasma ammonia levels.
-
Neurochemical Analysis: Collect brain tissue to analyze for markers of neuroinflammation and neurotransmitter alterations.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the outcomes between the treatment and control groups.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Caption: Preclinical workflow for this compound evaluation.
References
Application Notes and Protocols for THDP17 Solutions in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
THDP17 is a known inhibitor of glutaminase (B10826351) (GLS), a key enzyme in cancer cell metabolism. By catalyzing the conversion of glutamine to glutamate, glutaminase plays a crucial role in providing cancer cells with the necessary intermediates for the tricarboxylic acid (TCA) cycle and for the synthesis of antioxidants like glutathione. Inhibition of this enzyme is a promising therapeutic strategy for various cancers that exhibit glutamine dependence. This document provides detailed protocols for the preparation of this compound solutions and their application in common cell-based assays, such as cytotoxicity and cell proliferation assays.
Data Presentation
Table 1: Chemical Properties and Storage of this compound
| Property | Value | Reference |
| Synonyms | THDP-17; THDP 17 | [1] |
| Function | Glutaminase inhibitor | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months | [1] |
Table 2: Recommended Concentrations for this compound in Cell-Based Assays
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 mM in 100% DMSO | Prepare fresh or store in aliquots at -80°C. |
| Working Concentration Range | 10 nM - 100 µM | Based on typical concentrations for glutaminase inhibitors like CB-839 and BPTES.[2][3] The optimal concentration should be determined experimentally for each cell line. |
| Final DMSO Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. A concentration of ≤ 0.1% is recommended for sensitive cell lines.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need to calculate the mass based on the molecular weight of this compound.
-
Dissolving: Add the appropriate volume of 100% DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate in a water bath for a few minutes to aid dissolution.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy and minimize pipetting errors.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5%.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Example Dilution for a 10 µM final concentration in a 96-well plate (100 µL final volume):
-
Prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in cell culture medium (e.g., 2 µL of 10 mM stock + 18 µL of medium).
-
Add 1 µL of the 1 mM intermediate solution to 99 µL of cell culture medium in the well. The final DMSO concentration will be 0.1%.
Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., MTS or CellTiter-Glo® Assay)
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be dependent on glutamine)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound working solutions
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the time of treatment.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compound for a specified period, typically 72 hours for cell proliferation assays.[3]
-
Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: Glutaminase signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application of THDP17 in the Investigation of Glutaminase-Dependent Cancers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glutamine addiction is a metabolic hallmark of many cancers, where malignant cells exhibit an increased reliance on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1] Glutaminase (B10826351) (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate (B1630785), is a critical gateway for glutamine utilization and has emerged as a promising therapeutic target in oncology.[2] THDP17, a thiourea (B124793) derivative, has been identified as a partial uncompetitive inhibitor of glutaminase.[3] While its initial characterization was in the context of hepatic encephalopathy, its mechanism of action suggests potential utility in the study and therapeutic targeting of glutaminase-dependent cancers.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate glutaminase-dependent cancers. The protocols are based on established methodologies for evaluating glutaminase inhibitors in cancer models and should be adapted as necessary for specific experimental systems.
Data Presentation
Quantitative Data for this compound
To date, quantitative data for this compound in the context of cancer is limited in publicly available literature. The following table summarizes the reported in vitro efficacy of this compound from a study focused on hepatic encephalopathy. Researchers are encouraged to generate cancer-specific data, such as IC50 values in a panel of glutaminase-dependent cancer cell lines.
| Parameter | Value | Cell Line/System | Notes | Reference |
| Inhibition of intestinal glutaminase activity | 57.4 ± 6.7% at 10 µM | Intestinal homogenates | Demonstrates direct enzyme inhibition. | [3] |
| Vmax (with 10 µM this compound) | 384.62 µmol min⁻¹ | Intestinal homogenates | Partial uncompetitive inhibition kinetics observed. | [3] |
| Km (with 10 µM this compound) | 13.62 mM | Intestinal homogenates | Partial uncompetitive inhibition kinetics observed. | [3] |
| Inhibition of glutaminase activity in cell culture | 18 ± 2.1% at 20 µM | Caco-2 cells | Inhibition measured by glutamate production. | [3] |
| Inhibition of glutaminase activity in cell culture | 46 ± 3.4% at 100 µM | Caco-2 cells | Inhibition measured by glutamate production. | [3] |
Note: The Caco-2 cell line, while originating from a colon adenocarcinoma, is often used as a model for the intestinal barrier and may not be representative of all glutaminase-dependent cancers. Determination of this compound's IC50 in various cancer cell lines known for their glutamine dependency (e.g., triple-negative breast cancer, certain lung and kidney cancers) is a critical next step.[4][5]
Signaling Pathways and Experimental Workflows
Glutaminase-Dependent Cancer Metabolism and Inhibition by this compound
Caption: Glutaminase (GLS1) is a key enzyme in cancer cell metabolism, converting glutamine to glutamate, which fuels the TCA cycle, biosynthesis, and maintains redox balance, ultimately promoting cell proliferation and survival. This compound inhibits GLS1, disrupting these vital cellular processes.
General Workflow for Evaluating this compound in Glutaminase-Dependent Cancers
References
- 1. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibition of glutaminase and carnitine palmitoyltransferase decreases growth and migration of glutaminase inhibition–resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of glutaminase and carnitine palmitoyltransferase decreases growth and migration of glutaminase inhibition-resistant triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting THDP17 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THDP17, a glutaminase (B10826351) inhibitor, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of glutaminase (GLS).[1][2] It exhibits a partial uncompetitive mode of inhibition, meaning it binds to the enzyme-substrate complex.[3] By inhibiting glutaminase, this compound blocks the conversion of glutamine to glutamate, a key step in cancer cell metabolism that fuels the tricarboxylic acid (TCA) cycle and supports cell growth.[3]
Q2: What are the common challenges when working with this compound in in vitro assays?
A2: A primary challenge with this compound and similar small molecule inhibitors is poor aqueous solubility. This can lead to compound precipitation in stock solutions or cell culture media, resulting in inconsistent and inaccurate assay results. Other potential issues include solvent toxicity at high concentrations and off-target effects.
Q3: How should I prepare a stock solution of this compound?
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent toxicity, although the tolerance can vary between cell lines. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in all experiments to account for any solvent effects.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Solutions
Symptoms:
-
Visible precipitate or cloudiness in your stock solution upon dilution in aqueous buffer or cell culture medium.
-
Inconsistent results between replicate wells or experiments.
-
Lower than expected potency (higher IC50 values).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | Prepare a higher concentration stock solution in 100% DMSO (e.g., 10 mM or higher if soluble) to minimize the volume of stock solution needed for dilution. |
| Use a gentle warming (e.g., 37°C water bath) or sonication to aid in the dissolution of the compound in the stock solution. | |
| When preparing working solutions, add the DMSO stock directly to the pre-warmed aqueous buffer or media while vortexing to ensure rapid mixing and minimize local supersaturation. | |
| Compound crashing out over time | Prepare working solutions fresh for each experiment and do not store diluted aqueous solutions of this compound. |
| Incorrect solvent for stock solution | While DMSO is the most common choice, for certain applications, other organic solvents or the use of co-solvents like PEG300/400 or Tween 80 might be considered, especially for in vivo formulations.[1][4] |
Issue 2: High Variability in Assay Results
Symptoms:
-
Large error bars in dose-response curves.
-
Poor reproducibility between experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete solubilization | Ensure the compound is fully dissolved in the stock solution before preparing dilutions. Centrifuge the stock solution at high speed and use the supernatant for dilutions to remove any micro-precipitates. |
| Inconsistent pipetting of viscous stock | Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions. |
| Compound degradation | Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Cell-based factors | Ensure consistent cell seeding density and health. Passage cells a consistent number of times before plating for an experiment. |
Quantitative Data
While specific quantitative solubility data for this compound in common solvents is not widely published, the following table provides general guidance for preparing stock solutions of poorly soluble small molecule inhibitors.
| Solvent | General Solubility Guidance | Notes |
| DMSO | Generally soluble up to ≥10 mg/mL. | The preferred solvent for preparing high-concentration stock solutions. |
| Ethanol | Solubility is variable and generally lower than in DMSO. | Can be used as an alternative solvent, but may have higher cytotoxicity. |
| Water / PBS | Very low solubility is expected. | Not recommended for preparing stock solutions. Final working concentrations in aqueous media should be prepared by diluting a concentrated stock from an organic solvent. |
Experimental Protocols
Protocol 1: In Vitro Glutaminase Activity Assay
This protocol provides a general method for determining the inhibitory effect of this compound on glutaminase activity.
Materials:
-
Recombinant human glutaminase (GLS1)
-
Glutaminase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
L-Glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
This compound
-
96-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound series in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells (e.g., <0.5%).
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 40 µL of a solution containing recombinant glutaminase, GDH, and NAD+ in assay buffer to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of L-glutamine solution.
-
-
Measurement: Immediately measure the increase in NADH fluorescence or absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., a glutamine-dependent line)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated DMSO stock.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Glutaminase signaling pathway and the inhibitory action of this compound.
References
- 1. THDP-17 | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy | PLOS One [journals.plos.org]
- 4. THDP-17 | glutaminase inhibitor | CAS# 104741-27-7 | InvivoChem [invivochem.com]
Technical Support Center: Improving the Stability of THDP17 in Cell Culture Media
Welcome to the technical support center for THDP17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and efficacy of this compound in your cell culture experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
A1: The stability of a peptide like this compound in aqueous solutions and cell culture media is influenced by several factors.[1][2][3][4] Key factors include:
-
Enzymatic Degradation: Proteases and peptidases present in the cell culture, often introduced through serum (like FBS) or secreted by the cells themselves, can cleave peptide bonds and degrade this compound.[5][6][7]
-
pH: The pH of the culture medium can significantly impact stability. Extreme pH levels can accelerate hydrolysis of peptide bonds. The optimal pH for most peptides in solution is typically between 5 and 7.[2][8][9]
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can increase the rate of chemical degradation reactions and enzymatic activity.[2]
-
Oxidation: Certain amino acid residues, like methionine and cysteine, are susceptible to oxidation, which can be triggered by exposure to oxygen and metal ions in the media.[3][4]
-
Adsorption: Peptides can adsorb to the surfaces of labware, such as plastic tubes and plates, leading to a decrease in the effective concentration in the media.[10][11][12]
-
Deamidation and Hydrolysis: Specific amino acid sequences, particularly those containing asparagine or glutamine, can be prone to deamidation, while others may undergo hydrolysis.[1][4]
Q2: How should I prepare and store this compound to maximize its stability?
A2: Proper handling and storage are crucial for maintaining the integrity of this compound:
-
Storage of Lyophilized Powder: For long-term storage, keep the lyophilized this compound at -20°C or -80°C.[3][4]
-
Reconstitution: When preparing a stock solution, use a sterile, appropriate solvent. For peptides with solubility challenges, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before further dilution in an aqueous buffer.[8]
-
Stock Solution Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][4]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before use. Avoid storing diluted this compound in media for extended periods.
Q3: Can the type of cell culture media or serum affect the stability of this compound?
A3: Yes, both the media and serum can have a significant impact:
-
Serum: Fetal Bovine Serum (FBS) and other animal sera are major sources of proteases that can rapidly degrade peptides.[7] The rate of degradation can vary between different batches and sources of serum.[5][6]
-
Media Composition: The components of the cell culture media, such as the presence of metal ions, can influence oxidative degradation. The buffering capacity of the media is also important for maintaining a stable pH.[1]
Q4: Are there any general strategies to improve the stability of this compound in my experiments?
A4: Several strategies can be employed to enhance the stability of this compound:
-
Reduce Serum Concentration: If your cell line can tolerate it, consider reducing the serum concentration or using serum-free media for the duration of the treatment.
-
Use Protease Inhibitors: Adding a cocktail of protease inhibitors to the culture medium can help to reduce enzymatic degradation. However, it is important to ensure that the inhibitors do not interfere with your experimental readouts.
-
Optimize pH: Ensure the pH of your cell culture medium is maintained within a stable and optimal range for the peptide, typically between pH 5-7, if compatible with your cells.[8]
-
Use Low-Binding Labware: To minimize loss due to adsorption, use low-protein-binding microplates and pipette tips.[10][12]
-
Include Stabilizing Excipients: In some cases, the addition of stabilizers such as certain amino acids (e.g., arginine, glycine) or non-ionic detergents (at low concentrations) can help prevent aggregation and adsorption.[11][13]
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect of this compound in my cell-based assay.
-
Possible Cause: The most likely reason is the degradation of this compound in the cell culture medium before it can exert its effect, leading to a loss of activity.[7]
-
Recommended Solution:
-
Confirm Peptide Integrity: Before adding to your cells, verify the integrity of your this compound stock solution.
-
Perform a Stability Test: Conduct a time-course experiment to directly measure the concentration of intact this compound in your specific cell culture medium over the duration of your experiment. This can be done using techniques like HPLC or LC-MS.[14][15][16]
-
Modify Experimental Conditions:
-
Reduce the incubation time if possible.
-
Consider a serum-free or reduced-serum medium for the treatment period.
-
Replenish the medium with fresh this compound at regular intervals during long-term experiments.
-
-
Issue 2: My experimental results with this compound are inconsistent between replicates or experiments.
-
Possible Cause: High variability can be a sign of inconsistent peptide degradation. This could be due to variations in cell density, differences in serum batches, or prolonged handling of the peptide solution at room temperature.
-
Recommended Solution:
-
Standardize Protocols: Ensure that cell seeding density, media volume, and incubation times are consistent across all experiments.
-
Use Aliquots: Prepare single-use aliquots of your this compound stock solution to avoid variability from multiple freeze-thaw cycles.
-
Pre-screen Serum Batches: If using serum, consider pre-screening different lots for their effect on this compound stability.
-
Minimize Handling Time: Prepare working solutions of this compound immediately before adding them to your cultures.
-
Issue 3: I suspect this compound is adsorbing to my plasticware, leading to a lower effective concentration.
-
Possible Cause: Peptides, especially those with hydrophobic regions, can adsorb to the surfaces of standard laboratory plastics.[10] This is more pronounced at lower concentrations.[12]
-
Recommended Solution:
-
Use Low-Binding Consumables: Switch to low-protein-binding microcentrifuge tubes, pipette tips, and cell culture plates.[10][12]
-
Include a Carrier Protein: In some instances, adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your media can help block non-specific binding sites on plastic surfaces. However, ensure BSA does not interfere with your assay.[11]
-
Pre-treat Plates: Pre-incubating plates with a blocking solution can sometimes mitigate adsorption.
-
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various In Vitro Conditions
This table provides an example of how to summarize stability data for this compound. The values presented here are for illustrative purposes only.
| Condition | Incubation Time (hours) | % Intact this compound Remaining (Mean ± SD, n=3) |
| Temperature | ||
| 4°C in PBS (pH 7.4) | 24 | 95.2 ± 2.1 |
| 25°C in PBS (pH 7.4) | 24 | 82.5 ± 3.5 |
| 37°C in PBS (pH 7.4) | 24 | 65.1 ± 4.8 |
| pH (in PBS at 37°C) | ||
| pH 5.0 | 24 | 88.7 ± 2.9 |
| pH 7.4 | 24 | 65.1 ± 4.8 |
| pH 8.5 | 24 | 45.3 ± 5.2 |
| Cell Culture Media (at 37°C) | ||
| Serum-Free Medium | 24 | 75.9 ± 3.3 |
| Medium + 10% FBS | 8 | 40.6 ± 4.1 |
| Medium + 10% FBS | 24 | <10 |
| Medium + 10% FBS + Protease Inhibitors | 24 | 60.2 ± 3.8 |
Experimental Protocols
Table 2: Protocol for Assessing this compound Stability in Cell Culture Media using RP-HPLC
This protocol outlines a general procedure to quantify the stability of this compound.[15][16][17]
| Step | Procedure | Details and Considerations |
| 1. Preparation of Reagents | Prepare this compound stock, cell culture media, and precipitation solution. | This compound Stock: Dissolve lyophilized this compound in DMSO to 1 mg/mL. Store in single-use aliquots at -80°C. Media: Prepare your complete cell culture medium (with or without serum, as required for the test). Precipitation Solution: Prepare a solution of 1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN). |
| 2. Incubation | Spike this compound into the cell culture medium and incubate. | Pre-warm the medium to 37°C. Add this compound stock to a final concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low (<0.5%). Incubate at 37°C in a CO2 incubator. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours). |
| 3. Sample Quenching and Protein Precipitation | Stop enzymatic activity and precipitate proteins. | To each collected aliquot (e.g., 100 µL), add 2 volumes of cold precipitation solution (200 µL). Vortex vigorously for 30 seconds. This step stops further degradation and removes proteins that could interfere with HPLC analysis.[15] |
| 4. Centrifugation | Pellet the precipitated proteins. | Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. |
| 5. Sample Analysis by RP-HPLC | Analyze the supernatant to quantify the remaining intact this compound. | Carefully transfer the supernatant to an HPLC vial. Inject a defined volume onto an RP-HPLC system with a C18 column. Use a gradient of water/TFA (Mobile Phase A) and ACN/TFA (Mobile Phase B). Monitor the elution profile at a suitable wavelength (e.g., 220 nm). |
| 6. Data Analysis | Calculate the percentage of intact this compound remaining. | Identify the peak corresponding to intact this compound based on its retention time (determined from a fresh standard). Integrate the peak area at each time point. Calculate the percentage remaining relative to the T=0 time point.[17] |
Visualizations
Caption: Degradation pathways affecting this compound in cell culture.
Caption: Logical workflow for troubleshooting this compound instability.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. veeprho.com [veeprho.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating Potential Off-Target Effects of THDP17 in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential off-target effects of THDP17, a compound suggested to function as a glutaminase (B10826351) inhibitor, in cellular models. Due to the limited publicly available data on the specific off-target profile of this compound, this guide offers a comprehensive framework for characterizing and mitigating off-target effects applicable to novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for a glutaminase inhibitor like this compound?
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
A2: Several signs may suggest that this compound is causing off-target effects in your cellular model. These include:
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment differs from the phenotype seen when glutaminase is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., via CRISPR-Cas9).[3]
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for glutaminase.[3]
-
Inconsistent results with other inhibitors: A structurally different glutaminase inhibitor produces a different or no observable phenotype.[3]
-
Unexpected cytotoxicity: The compound causes cell death at concentrations where the on-target effect is expected to be minimal.
Q3: How can I begin to build a comprehensive off-target profile for this compound?
A3: A systematic approach is crucial for profiling off-target effects.[2] Start by determining the concentration-response curves for both the on-target activity (glutaminase inhibition) and general cytotoxicity in your chosen cell line.[1] Subsequently, you can employ broader profiling techniques such as proteome-wide profiling to identify all cellular targets.[3] Computational approaches can also be used to predict potential off-target interactions based on the structure of this compound.[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed at Concentrations Intended for On-Target Inhibition
Question: We are observing significant cell death in our cancer cell line treated with this compound at concentrations where we expect to see specific inhibition of glutaminase, not general toxicity. How can we troubleshoot this?
Answer: This is a common issue that may point towards off-target effects.[1] Here is a step-by-step guide to investigate this observation:
Experimental Protocol: Distinguishing On-Target vs. Off-Target Cytotoxicity
-
Validate with an Orthogonal Assay: Confirm the cytotoxicity with a different method. For instance, if you are using a metabolic assay like MTT, which can be prone to compound interference, validate the results with a membrane integrity assay, such as LDH release or a trypan blue exclusion assay.[1]
-
Rescue Experiment: To determine if the cytotoxicity is due to the on-target effect (glutaminase inhibition), supplement the culture medium with downstream metabolites of the glutaminase pathway, such as α-ketoglutarate. If the toxicity is on-target, providing this supplement may rescue the cells.
-
Compare with Genetic Knockdown: Use siRNA or shRNA to specifically knockdown glutaminase. If the phenotype (cell death) of the genetic knockdown is less severe than that observed with this compound treatment, it strongly suggests off-target effects are contributing to the toxicity.[3]
-
Dose-Response Curve Analysis: Generate detailed dose-response curves for both this compound's inhibition of glutaminase activity and its cytotoxic effects. A large window between the IC50 for enzyme inhibition and the CC50 for cytotoxicity suggests a higher likelihood of on-target specificity at lower concentrations.
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
Question: Our results with this compound vary significantly from one experiment to the next, even when we try to maintain the same conditions. What could be causing this variability?
Answer: Inconsistent results can stem from several factors, including experimental variability and potential off-target effects.
Troubleshooting Steps:
-
Cell Culture Consistency: Ensure that the cell passage number, confluency, and overall health are consistent across experiments. Cells at different growth phases can respond differently to treatment.[1]
-
Compound Stability: Assess the stability of this compound in your cell culture medium at 37°C over the time course of your experiment. Degradation of the compound can lead to variable effective concentrations.[1]
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques, especially when performing serial dilutions, as small errors can lead to significant variations in the biological response.[1]
-
Control for Edge Effects: Evaporation from the outer wells of multi-well plates can concentrate the compound and affect cell viability. It is advisable to avoid using the outer wells for experimental conditions or to ensure proper humidification of the incubator.[1]
Quantitative Data Summary
When investigating a novel inhibitor like this compound, systematically collecting and comparing quantitative data is essential. The following tables are templates to help structure your experimental data.
Table 1: Potency and Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | Target IC50 (µM) (Glutaminase Activity) | Cytotoxicity CC50 (µM) (e.g., MTT Assay) | Therapeutic Window (CC50 / IC50) |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C |
Table 2: Comparison of Phenotypes: this compound vs. Genetic Knockdown of Glutaminase
| Phenotypic Readout | This compound Treatment (at 5x IC50) | Glutaminase siRNA Knockdown | Vehicle Control |
| Cell Proliferation (% of Control) | 100% | ||
| Apoptosis Rate (% Annexin V+) | |||
| Metabolic Marker X (e.g., ATP levels) |
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway to consider when investigating the off-target effects of this compound.
References
optimizing THDP17 concentration for maximal glutaminase inhibition
Technical Support Center: Optimizing Glutaminase (B10826351) Inhibition
Disclaimer: Information on a specific glutaminase inhibitor designated "THDP17" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes the well-characterized, potent, and selective glutaminase inhibitor CB-839 (Telaglenastat) as a representative molecule to address the principles of optimizing glutaminase inhibition for experimental success. The protocols and data presented are based on published findings for CB-839 and should be adapted as necessary for other specific inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What is the mechanism of action for glutaminase inhibitors like CB-839?
A1: CB-839 is a potent, selective, and orally bioavailable inhibitor of both splice variants of mitochondrial glutaminase (GAC and KGA).[1] It acts as a non-competitive, reversible, allosteric inhibitor of glutaminase 1 (GLS1).[2][3] By inhibiting glutaminase, CB-839 blocks the conversion of glutamine to glutamate (B1630785), a critical step in the metabolic pathway known as glutaminolysis.[1][4] This disruption limits cancer cells' ability to use glutamine as a fuel source for the tricarboxylic acid (TCA) cycle and as a building block for essential molecules, thereby impeding their proliferation and survival.[1][5][6]
Q2: How do I determine the optimal concentration of a glutaminase inhibitor for my experiments?
A2: The optimal concentration depends on your specific cell line and experimental goals. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for glutaminase activity and the effective dose for inhibiting cell proliferation (e.g., GI50). Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to generate a dose-response curve.[7] For CB-839, effective concentrations in vitro have been reported to range from the low nanomolar to the low micromolar range, depending on the cell line.[7][8][9]
Q3: How long should I pre-incubate my cells with the inhibitor before an assay?
A3: The potency of CB-839 is time-dependent.[2][10] Therefore, a pre-incubation period is recommended to ensure maximal inhibition. Studies have shown that the IC50 of CB-839 for recombinant human glutaminase C (GAC) decreases with longer pre-incubation times.[2][10] A pre-incubation time of at least one hour is often used in experiments.[2] However, for cell-based assays measuring proliferation, longer incubation times (e.g., 24 to 72 hours) are typical.[7][10]
Troubleshooting Guide
Q4: I am seeing inconsistent results in my glutaminase inhibition assays. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Reagent Stability: Ensure that the inhibitor stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Incubation Time: As glutaminase inhibitors like CB-839 can have time-dependent effects, inconsistent incubation times will lead to variable results.[2] Use a consistent pre-incubation time for all experiments.
-
Cell Density: The number of cells seeded can affect the outcome of proliferation and metabolic assays. Ensure consistent cell seeding density across all wells and experiments.
-
Assay Conditions: The pH and temperature of the assay buffer can influence enzyme activity. Verify that these parameters are optimal and consistent.[11]
-
High Variability in Controls: Ensure proper mixing and consistent pipetting. Using automated liquid handlers can reduce variability in high-throughput screening.[11]
Q5: My glutaminase inhibitor is not showing the expected anti-proliferative effect on my cancer cell line. Why might this be?
A5: Not all cancer cell lines are equally dependent on glutamine metabolism.
-
Metabolic Plasticity: Some cancer cells can adapt to glutaminase inhibition by upregulating alternative metabolic pathways to survive.[12][13]
-
Biomarkers of Sensitivity: The sensitivity of triple-negative breast cancer (TNBC) cell lines to CB-839 has been correlated with the expression of the GAC splice variant of glutaminase.[1] Consider performing a western blot to check for the expression of glutaminase isoforms in your cell line.
-
Glutamine-Dependence: The sensitivity to CB-839 is also correlated with a cell line's dependence on extracellular glutamine for growth.[1]
Q6: I am observing high background noise in my coupled enzyme assay for glutaminase activity. How can I reduce it?
A6: High background in coupled assays (e.g., using glutamate dehydrogenase) can be due to:
-
Glutamate Contamination: Use high-purity reagents to avoid glutamate contamination.[11]
-
Autofluorescence of Test Compound: Run a control with your inhibitor and all assay components except the enzyme to measure and subtract the compound's intrinsic fluorescence.[11]
-
High Concentration of Coupling Enzymes: Reduce the concentration of the coupling enzymes to the minimum required for a robust signal.[11]
Data Presentation
Table 1: In Vitro Efficacy of CB-839 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 | Reference |
| HCC1806 | Triple-Negative Breast Cancer | Cell Proliferation (72h) | 55 nM | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation (72h) | 19 nM | [3] |
| A427 | Lung Cancer | Clonogenic Viability | 9 nM | [7] |
| A549 | Lung Cancer | Clonogenic Viability | 27 nM | [7] |
| H460 | Lung Cancer | Clonogenic Viability | 217 nM | [7] |
| HG-3 | Chronic Lymphocytic Leukemia | Cell Proliferation | 0.41 µM | [8][9] |
| MEC-1 | Chronic Lymphocytic Leukemia | Cell Proliferation | 66.2 µM | [8][9] |
Table 2: Time-Dependent IC50 of CB-839 against Recombinant Human GAC
| Pre-incubation Time | IC50 (nM) | 95% Confidence Interval (nM) | Reference |
| 15 minutes | 29 | 24 - 34 | [2][10] |
| 30 minutes | 18 | 15 - 21 | [2][10] |
| 60 minutes | 12 | 10 - 15 | [2][10] |
| 120 minutes | 8 | 6 - 10 | [2][10] |
Experimental Protocols
Protocol 1: Determination of Glutaminase Activity using a Coupled Enzyme Assay
This protocol is adapted from methods that measure glutamate production, which is then used by glutamate dehydrogenase (GDH) to produce NADH, detectable by absorbance at 340 nm.[11]
Materials:
-
Glutaminase inhibitor (e.g., CB-839)
-
Recombinant glutaminase or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
L-glutamine solution
-
NAD+ solution
-
Glutamate Dehydrogenase (GDH) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of the glutaminase inhibitor, L-glutamine, NAD+, and GDH in the assay buffer. Keep solutions on ice.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add your enzyme source (recombinant protein or cell lysate) to each well. Add varying concentrations of the glutaminase inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for a set pre-incubation time (e.g., 60 minutes) at the desired assay temperature (e.g., 37°C).[11]
-
Initiate Reaction: To start the reaction, add a mixture containing L-glutamine and NAD+.
-
Add Coupling Enzyme: Immediately add the GDH solution to all wells.
-
Measure Absorbance: Begin monitoring the increase in absorbance at 340 nm every minute for at least 30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[2]
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of the glutaminase inhibitor on cell viability over time.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glutaminase inhibitor (e.g., CB-839)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: The next day, treat the cells with a range of concentrations of the glutaminase inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a standard cell culture incubator.[10]
-
Measure Viability: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CB 839 | Glutaminase | Tocris Bioscience [tocris.com]
- 4. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of THDP17 in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the novel compound THDP17 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of this compound-induced cytotoxicity?
While the specific mechanisms of a novel compound like this compound are under investigation, drug-induced cytotoxicity in primary cells often involves one or more of the following pathways:
-
Oxidative Stress: The compound may lead to an excessive production of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: this compound could impair mitochondrial function, leading to a decrease in cellular energy (ATP) production and the initiation of apoptosis (programmed cell death).
-
DNA Damage: The compound might directly or indirectly cause damage to cellular DNA. If this damage is too severe to be repaired, it can trigger apoptosis.
-
Plasma Membrane Damage: High concentrations of a compound can compromise the integrity of the plasma membrane, leading to the leakage of intracellular contents.
Q2: How can I reduce the cytotoxicity of this compound in my primary cell culture experiments?
Mitigating cytotoxicity is crucial for obtaining accurate experimental results. Consider the following strategies:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that achieves the desired biological effect with minimal cytotoxicity.[1][2][3]
-
Adjust Cell Seeding Density: Cell density can influence the cellular response to a drug.[4][5][6][7] Test different seeding densities to find the condition where your primary cells are healthiest and most resilient.
-
Modify Serum Concentration: Components in serum can sometimes interact with test compounds, either increasing or decreasing their cytotoxic effects.[8] If you observe high cytotoxicity, consider adjusting the serum percentage in your culture medium.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of this compound's cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E might offer a protective effect.[9][10][11] However, be aware that antioxidants can sometimes interfere with the mechanism of action of certain compounds.[10][12][13]
Q3: What are the appropriate controls to include in my cytotoxicity assays for this compound?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Primary cells cultured in medium without this compound. This serves as a baseline for normal cell viability.
-
Vehicle Control: Primary cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[14] This is crucial to ensure that the solvent itself is not causing the observed cytotoxicity.
-
Positive Control: A known cytotoxic agent to confirm that your assay is working correctly and that your cells are responsive to cytotoxic stimuli.
Troubleshooting Guides
Problem 1: High levels of cell death observed at all tested concentrations of this compound.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a broader dose-response experiment with lower concentrations of this compound. A logarithmic or half-log dilution series is recommended (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).[1] |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final concentration of the solvent in the culture medium is non-toxic to your primary cells, typically below 0.5% and ideally ≤0.1%.[14][15] |
| Primary cells are unhealthy or stressed. | Ensure optimal cell culture conditions, including appropriate media, supplements, and confluency. Stressed cells can be more susceptible to drug-induced toxicity.[14] |
| Compound instability or precipitation. | Visually inspect the culture medium for any signs of compound precipitation after addition. Ensure the compound is fully dissolved in the stock solution before diluting it in the culture medium. |
Problem 2: Inconsistent results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique to minimize errors in serial dilutions and cell seeding. |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. When using multi-well plates, avoid "edge effects" by filling the outer wells with sterile PBS or medium without cells and using the inner wells for the experiment.[14] |
| Variability in primary cell passages. | Use primary cells from the same donor and within a narrow passage number range for a set of experiments, as sensitivity to drugs can change with increased passaging. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24-hour exposure.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.3 |
| 50 | 52.1 ± 7.9 |
| 100 | 25.4 ± 4.8 |
| 200 | 5.8 ± 2.1 |
Table 2: Effect of Antioxidant Co-treatment on this compound-induced Cytotoxicity in HUVECs.
| Treatment | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 100 µM this compound | 26.1 ± 4.9 |
| 100 µM this compound + 1 mM N-acetylcysteine (NAC) | 75.3 ± 6.8 |
| 1 mM N-acetylcysteine (NAC) only | 99.5 ± 4.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability in response to this compound treatment.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Impact of seeding density on cell toxicity. - figshare - Figshare [figshare.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]
- 10. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-antioxidant co-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Antioxidants may hamper cancer therapies [nutraingredients.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: THDP17-Based Glutaminase Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing THDP17 as an inhibitor in glutaminase (B10826351) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in glutaminase activity assays?
A1: this compound is a thiourea (B124793) derivative that has been identified as an inhibitor of glutaminase, a key enzyme in glutamine metabolism.[1] In cancer cells and certain other pathological states, there is an increased reliance on glutamine as a source of carbon for biosynthetic pathways. By inhibiting glutaminase, compounds like this compound can disrupt these pathways, making them valuable tools for research and potential therapeutic development. Assays incorporating this compound are typically used to screen for and characterize glutaminase inhibitors, as well as to study the effects of glutaminase inhibition on cellular metabolism.
Q2: What is the mechanism of glutaminase inhibition by this compound?
A2: this compound has been shown to act as an uncompetitive inhibitor of phosphate-activated glutaminase (PAG).[1] This means that this compound binds to the enzyme-substrate complex, rather than the free enzyme. This binding mode results in a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.[1]
Q3: What are the different isoforms of glutaminase, and does this compound show selectivity?
A3: In mammals, there are two main isoforms of glutaminase: GLS1 (which includes splice variants KGA and GAC) and GLS2. These isoforms exhibit different tissue distributions and regulatory properties. Many cancers show an upregulation of GLS1. While the initial studies on this compound focused on its inhibitory effect on phosphate-activated glutaminase, further research is needed to fully characterize its selectivity profile against different glutaminase isoforms. Developing isoform-selective inhibitors is a key goal in cancer drug discovery to minimize off-target effects.
Troubleshooting Guide
Problem: High Background Signal in the Assay
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound or other test compounds. | Run a control plate containing the test compounds and all assay components except the enzyme. Subtract the background fluorescence from the experimental wells.[2] |
| Contamination of reagents with glutamate (B1630785) or ammonia (B1221849). | Use high-purity, fresh reagents. Some protein synthesis systems are glutamate-based and can be a source of contamination. Ensure all buffers and reagents are prepared fresh and handled in a sterile environment to prevent microbial growth, which can produce ammonia. |
| Interference of thiourea moiety with detection reagents. | Thiourea derivatives can sometimes interact with reagents used in colorimetric or fluorometric assays. If using an o-phthaldialdehyde (OPA)-based assay, ensure that the buffer conditions and reagent concentrations are optimized. Consider running a control with a known amount of ammonia in the presence and absence of this compound to check for interference. |
Problem: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Variability in enzyme activity. | Use the same batch of purified enzyme for a set of experiments. If using cell or tissue lysates, ensure consistent preparation methods and protein concentrations. Qualify new batches of enzyme before use in large-scale experiments. |
| Instability of this compound in aqueous solution. | Prepare fresh solutions of this compound for each experiment. Some thiourea derivatives can be unstable in aqueous solutions over time. If solubility is an issue, consider using a small amount of an appropriate organic solvent like DMSO to prepare a stock solution, and then dilute it in the assay buffer. Be sure to include a vehicle control with the same final concentration of the solvent in your experiment. |
| Time-dependent inhibition. | Pre-incubate this compound with the enzyme and substrate for a defined period before initiating the reaction measurement to allow for the binding to reach equilibrium. The duration of this pre-incubation may need to be optimized. |
| Pipetting errors and temperature fluctuations. | Ensure accurate and consistent pipetting, especially for enzyme and inhibitor solutions. Use calibrated pipettes. Maintain a constant and uniform temperature during the incubation steps. |
Problem: Low Signal or Weak Inhibition
| Potential Cause | Recommended Solution |
| Suboptimal assay conditions. | Optimize the concentrations of glutaminase, glutamine (substrate), and any necessary cofactors (e.g., phosphate). Ensure the pH of the assay buffer is optimal for enzyme activity. |
| Incorrect concentration of this compound. | Verify the concentration of the this compound stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration (e.g., IC50). |
| Insufficient incubation time. | Increase the incubation time for the enzymatic reaction, ensuring that the reaction remains in the linear range. |
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on glutaminase activity as reported in the literature.
Table 1: In Vitro Inhibition of Intestinal Glutaminase by this compound [1]
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 10 | 57.4 ± 6.7 |
Table 2: Kinetic Parameters of Phosphate-Activated Glutaminase (PAG) in the Presence of this compound (10 µM) [1]
| Parameter | Without this compound | With this compound (10 µM) |
| Vmax (µmol/min) | 0.67 | 0.38 |
| Km (mM) | 19.33 | 13.62 |
Table 3: Inhibition of Glutaminase Activity in Caco-2 Cell Cultures by this compound [1]
| this compound Concentration (µM) | % Inhibition (Mean ± SD) | | :--- | :--- | :--- | | 5 | Effective inhibition observed | | 20 | 18 ± 2.1 | | 100 | 46 ± 3.4 |
Detailed Experimental Protocol
Glutaminase Activity Assay using this compound (Adapted from Heini et al. and Díaz-Herrero et al.) [1]
This protocol is based on the quantification of ammonia produced from the enzymatic hydrolysis of glutamine using the o-phthaldialdehyde (OPA) method.
Materials:
-
Glutaminase enzyme (purified or from tissue/cell lysate)
-
L-glutamine solution
-
This compound solution
-
Potassium phosphate (B84403) buffer (e.g., 150 mM, pH 8.0)
-
Ammonium (B1175870) chloride (for standard curve)
-
Trichloroacetic acid (TCA) solution (e.g., 7%)
-
o-phthaldialdehyde (OPA) reagent
-
2-mercaptoethanol or other thiol
-
96-well microplate (black for fluorescence)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh working solutions of glutamine, this compound, and OPA reagent on the day of the experiment.
-
The OPA reagent should typically contain OPA and a thiol (like 2-mercaptoethanol) in a suitable buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of ammonium chloride standards of known concentrations in the assay buffer.
-
Process these standards in the same way as the experimental samples to generate a standard curve.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Glutaminase enzyme solution
-
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the L-glutamine solution to each well.
-
Incubate the plate at the same temperature for a fixed period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent, such as TCA solution.
-
Centrifuge the plate if necessary to pellet any precipitate.
-
-
Ammonia Detection:
-
Transfer the supernatant to a new plate.
-
Add the OPA reagent to each well.
-
Incubate at room temperature for a sufficient time to allow the color or fluorescence to develop.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background readings (from wells without enzyme or without substrate).
-
Use the standard curve to determine the concentration of ammonia produced in each well.
-
Calculate the percentage of inhibition for the this compound-treated wells compared to the vehicle control wells.
-
Visualizations
Caption: Experimental workflow for a this compound-based glutaminase activity assay.
Caption: Simplified glutaminolysis pathway and the point of inhibition by this compound.
References
Technical Support Center: Addressing THDP17 Resistance in Long-Term Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the glutaminase (B10826351) inhibitor THDP17 in long-term cell culture and may be encountering or anticipating the development of resistance. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a thiourea-derived small molecule that acts as a glutaminase inhibitor.[1] Its primary mechanism of action is the inhibition of the enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate (B1630785).[1] This is a critical step in glutaminolysis, a metabolic pathway that many cancer cells rely on for energy production and the synthesis of essential molecules.[1] this compound has been shown to exhibit an uncompetitive mode of inhibition.[1]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell cultures. What are the potential mechanisms of resistance?
A2: Resistance to glutaminase inhibitors like this compound in long-term cell culture can arise from several adaptive mechanisms, including:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to become less dependent on glutamine. This can involve the upregulation of alternative anaplerotic pathways to fuel the TCA cycle, increased fatty acid oxidation, or a switch to alternative energy sources.
-
Upregulation of Compensatory Enzymes: Cells may upregulate the expression of other enzymes that can compensate for the loss of glutaminase activity. For example, increased expression of glutaminase II (GLS2) or other metabolic enzymes can provide alternative routes for glutamate production.
-
Activation of Pro-survival Signaling Pathways: The activation of signaling pathways such as the PI3K/Akt/mTOR pathway can promote cell survival and proliferation, overriding the metabolic stress induced by this compound.
-
Increased Drug Efflux: While not yet specifically documented for this compound, a common mechanism of drug resistance is the upregulation of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.
Q3: How can we confirm that our cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (typically 3-fold or higher) is a strong indicator of acquired resistance.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results in this compound efficacy studies.
| Possible Cause | Suggested Solution |
| Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and growth phase for all experiments. Mycoplasma contamination can significantly alter cellular responses and should be regularly tested for. |
| This compound Compound Integrity | Verify the purity and stability of your this compound stock. Prepare fresh dilutions for each experiment and store the stock solution according to the manufacturer's recommendations. |
| Assay Variability | Optimize your cell viability assay (e.g., MTT, CellTiter-Glo). Ensure consistent incubation times and reagent concentrations. Use appropriate positive and negative controls. |
Problem: Cells are showing signs of recovery and proliferation after initial treatment with this compound.
| Possible Cause | Suggested Solution |
| Development of Resistance | This is a strong indicator of emerging resistance. See the experimental protocols below to characterize the resistance mechanism. |
| Sub-optimal Drug Concentration | The initial concentration of this compound may not be sufficient to induce sustained cell death. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. |
| Metabolic Adaptation | Cells may be adapting their metabolism to circumvent glutaminase inhibition. Consider investigating changes in key metabolic pathways using techniques like metabolic flux analysis. |
Data Presentation
Table 1: Inhibitory Effect of this compound on Glutaminase Activity and Metabolite Production in Caco-2 Cells
The following table summarizes the in vitro inhibitory effects of this compound on phosphate-activated glutaminase (PAG) activity and the subsequent reduction in ammonia (B1221849) and glutamate production in Caco-2 human colon adenocarcinoma cells.[1][2]
| This compound Concentration (µM) | Inhibition of PAG Activity (%) | Glutamate Production (µM) |
| 0 (Control) | 0 | 26.85 ± 0.74 |
| 5 | Not specified | Not specified |
| 20 | 18 ± 2.1 | Not specified |
| 100 | 46 ± 3.4 | Not specified |
Data is presented as mean ± standard deviation.
Table 2: IC50 Values of Various Glutaminase Inhibitors in Different Cancer Cell Lines (for reference)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CB-839 | HG-3 | Chronic Lymphocytic Leukemia | 410 | [3] |
| CB-839 | MEC-1 | Chronic Lymphocytic Leukemia | 66,200 | [3] |
| CB-839 | Hematological Malignancy Cell Lines (average of 16) | Various | <100 | [3] |
| UPGL00004 | MDA-MB-231 | Triple-Negative Breast Cancer | 29 | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the expression and phosphorylation status of proteins involved in glutaminase signaling and potential resistance pathways.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLS, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Glutaminase signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow of this compound action and the emergence of resistance.
References
- 1. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy | PLOS One [journals.plos.org]
- 3. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Protein Degradation in Experimental Workflows
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for protein degradation during experiments, with a special focus on proteins involved in T helper 17 (Th17) cell signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein degradation during experiments?
Protein degradation during experiments is primarily caused by the release of endogenous proteases from subcellular compartments (e.g., lysosomes) upon cell lysis. These proteases, which are normally segregated, can then access and degrade the target protein. Other factors include suboptimal buffer conditions (pH, ionic strength), repeated freeze-thaw cycles, and elevated temperatures.
Q2: How can I prevent the degradation of my target protein?
Preventing protein degradation requires a multi-faceted approach. Key strategies include:
-
Working at low temperatures: Perform all extraction and purification steps on ice or at 4°C to reduce protease activity.
-
Using protease inhibitors: Add a cocktail of protease inhibitors to your lysis buffer to inactivate a broad spectrum of proteases.[1]
-
Optimizing buffer conditions: Ensure the buffer pH and ionic strength are optimal for the stability of your protein of interest.
-
Minimizing freeze-thaw cycles: Aliquot protein samples to avoid repeated freezing and thawing.
-
Prompt processing: Process samples as quickly as possible after collection.
Q3: Are there specific considerations for studying proteins in Th17 cells?
Yes. Th17 cell differentiation and function are regulated by a complex network of cytokines and transcription factors, such as RORγt and STAT3.[2][3][4][5] The stability of these proteins is crucial for accurate experimental outcomes. When studying Th17 cells, it is important to consider that cellular activation and differentiation processes can alter the expression and activity of endogenous proteases. Therefore, a robust strategy for inhibiting proteases is essential.
Troubleshooting Guides
Issue 1: Target protein is degraded in Western Blot analysis.
| Possible Cause | Troubleshooting Steps |
| Insufficient protease inhibition | Increase the concentration of the protease inhibitor cocktail. Consider using a broader spectrum cocktail. For serine proteases, which are common, ensure your cocktail includes inhibitors like PMSF or AEBSF.[6] |
| Sample processing at room temperature | Keep samples on ice at all times during lysis and subsequent processing steps. Pre-cool all buffers and equipment. |
| Delayed sample processing | Process cell pellets immediately after harvesting. If immediate processing is not possible, snap-freeze the pellets in liquid nitrogen and store them at -80°C. |
| Repeated freeze-thaw cycles of lysate | Aliquot the cell lysate into single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
Issue 2: Loss of protein activity in functional assays.
| Possible Cause | Troubleshooting Steps |
| Inappropriate buffer composition | Optimize the pH and salt concentration of your storage and assay buffers. Some proteins require specific co-factors or stabilizing agents (e.g., glycerol, BSA) to maintain activity. |
| Oxidation of sensitive residues | Add reducing agents like DTT or β-mercaptoethanol to your buffers to prevent oxidation, especially for proteins with critical cysteine residues. |
| Long-term storage issues | Assess the stability of your protein under different storage conditions (e.g., -20°C vs. -80°C vs. liquid nitrogen). For long-term storage, -80°C or liquid nitrogen is generally recommended.[7][8][9][10] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate with Protease Inhibitors
-
Preparation of Lysis Buffer: Prepare a suitable lysis buffer (e.g., RIPA buffer) and keep it on ice. Immediately before use, add a broad-spectrum protease inhibitor cocktail at the recommended concentration. A common cocktail includes inhibitors for serine, cysteine, and metalloproteases.[1]
-
Cell Harvesting and Lysis:
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in the prepared ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a pre-chilled tube.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Aliquot the lysate into single-use tubes, snap-freeze in liquid nitrogen, and store at -80°C.
-
Table 1: Common Protease Inhibitors and Their Targets
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF | Serine proteases | 0.1 - 1.0 mM |
| Aprotinin | Serine proteases | 0.06 - 2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 0.5 - 5 µg/mL |
| Pepstatin A | Aspartic proteases | 0.7 µg/mL |
| EDTA | Metalloproteases | 1 - 10 mM |
| PMSF | Serine proteases | 0.1 - 1 mM |
Note: The optimal concentration of each inhibitor may vary depending on the specific application and cell type.
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. Metabolism of murine TH 17 cells: Impact on cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of TH17 Cells: New Insights and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular metabolism in Th9, Th17, and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 7. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 8. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. fda.gov.ph [fda.gov.ph]
Technical Support Center: Refining THDP17 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the in vivo delivery of the therapeutic peptide, THDP17.
Troubleshooting Guides
This section addresses common issues encountered during animal studies with this compound, offering potential causes and solutions.
Problem 1: Low Bioavailability and High Variability in Plasma Concentrations
-
Question: We are observing low and inconsistent plasma concentrations of this compound after subcutaneous injection in rats. What could be the cause and how can we improve this?
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Rapid Enzymatic Degradation: | Formulate this compound in a protective vehicle such as lipid nanoparticles (LNPs) or PEGylate the peptide to shield it from proteases.[1][2] |
| Poor Absorption from Injection Site: | Co-formulate with penetration enhancers or optimize the formulation's physicochemical properties (e.g., pH, osmolarity). |
| High First-Pass Metabolism: | Consider alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal injection, to assess systemic clearance.[3] |
| Inconsistent Injection Technique: | Ensure standardized training for all personnel on subcutaneous injection depth and volume. |
Problem 2: Off-Target Toxicity and Adverse Events
-
Question: Our animal subjects are showing signs of toxicity (e.g., weight loss, lethargy) at doses where we expect to see therapeutic effects. How can we mitigate this?
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-Specific Biodistribution: | Utilize a targeted delivery system, such as antibody-drug conjugates or ligand-targeted nanoparticles, to increase accumulation in the target tissue.[4][5] |
| "Burst Release" from Formulation: | Modify the formulation to achieve sustained release, which can prevent high initial plasma concentrations. An in situ-forming implant could be a viable approach.[6] |
| Metabolite Toxicity: | Characterize the metabolites of this compound to determine if they are more toxic than the parent compound.[3] |
| Animal Model Sensitivity: | Conduct preliminary dose-ranging studies in a small cohort to establish the maximum tolerated dose (MTD) in the specific animal model being used.[7] |
Frequently Asked Questions (FAQs)
Formulation & Delivery
-
Q1: What are the most promising formulation strategies to enhance the in vivo stability and circulation time of this compound?
A1: Lipid-based carriers, particularly lipid nanoparticles (LNPs), are a clinically validated approach for protecting nucleic acids and could be adapted for peptides like this compound.[1][2][8] Key components to consider are:
-
Ionizable Cationic Lipids: These are crucial for encapsulation and endosomal escape. The choice of lipid can influence organ-selective delivery.[8]
-
PEGylated Lipids: The density of polyethylene (B3416737) glycol (PEG) on the surface of the nanoparticle can be optimized to balance circulation time and cellular uptake. A higher PEG content often improves stability and bioavailability in vivo.[1][2]
-
Helper Lipids: Components like cholesterol and DOPE contribute to the stability and fusogenicity of the LNP.[9]
-
-
Q2: How does the route of administration affect the biodistribution and pharmacokinetic profile of this compound?
A2: The route of administration is a critical factor. Intravenous (IV) injection typically leads to rapid distribution and higher initial plasma concentrations, while subcutaneous (SC) or intraperitoneal (IP) injections result in slower absorption and potentially lower peak concentrations.[3][10] For localized delivery, as in the case of brain tumors, convection-enhanced delivery (CED) can be employed to bypass the blood-brain barrier and achieve high local concentrations.[7] The choice of administration route can significantly influence which organs are exposed to the highest concentrations of the therapeutic.[10]
Pharmacokinetics & Biodistribution
-
Q3: What are the standard methods for evaluating the biodistribution of this compound in animal models?
A3: Two common methods are:
-
Radiolabeling: this compound can be labeled with a radioisotope (e.g., 111In, 3H). After administration, tissues are harvested at various time points, and the amount of radioactivity per gram of tissue is measured to quantify distribution.[4][10]
-
Optical Imaging: A near-infrared (NIR) fluorescent dye can be conjugated to this compound. This allows for real-time, non-invasive imaging of the biodistribution in live animals, although quantitative analysis can be less precise than radiolabeling.[4][11]
-
-
Q4: How should we design a pharmacokinetic study for this compound?
A4: A typical pharmacokinetic study involves administering this compound to a cohort of animals (e.g., rats or mice) and collecting blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h).[3][10] The concentration of this compound in the plasma is then measured using a validated analytical method like LC-MS. Key parameters to calculate include:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC), which represents total drug exposure.[12]
-
Elimination half-life (t1/2).[12]
These parameters help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the therapeutic.
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Lipid Nanoparticle (LNP) Formulation
-
Lipid Stock Preparation: Prepare a stock solution of lipids in ethanol (B145695). A representative molar ratio could be 35% C12-200 (ionizable lipid), 16% DOPE, 46.5% cholesterol, and 2.5% DMG-PEG2000.[9]
-
Peptide Solution Preparation: Dissolve this compound in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the this compound-aqueous buffer solution at a defined volume ratio (e.g., 1:3) with vigorous stirring. This is often done using a microfluidic mixing device for reproducible results.
-
Dialysis and Concentration: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated peptide. Concentrate the final formulation using a centrifugal filter device.
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the surface charge (zeta potential).
-
Quantify peptide encapsulation efficiency using a suitable assay (e.g., HPLC) after lysing the nanoparticles.
-
Protocol 2: In Vivo Biodistribution Study of Radiolabeled this compound in Mice
-
Radiolabeling: Conjugate this compound with a chelator like DOTA and label with a radioisotope such as 111In. Purify the radiolabeled peptide to remove free radioisotope.
-
Animal Dosing: Administer a defined dose of the radiolabeled this compound formulation to tumor-bearing mice via tail vein injection (typically 2-5 µCi per mouse).[4]
-
Tissue Collection: At predetermined time points (e.g., 4 hours and 24 hours), euthanize a cohort of mice (n=3-4 per time point).[4][10]
-
Organ Harvesting and Weighing: Immediately dissect and weigh major organs (liver, spleen, kidneys, lungs, heart, brain, tumor, etc.) and collect a blood sample.[4][10]
-
Radioactivity Measurement: Measure the radioactivity in each tissue and blood sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound delivery.
Caption: Hypothetical signaling pathway initiated by this compound binding.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of a novel neuroprotective compound to the retina in rat and rabbit animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial of convection-enhanced delivery of IL13RA2 and EPHA2 receptor targeted cytotoxins in dogs with spontaneous intracranial gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction [mdpi.com]
- 10. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid determination and comparative pharmacokinetics of tetrahydropalmatine in spontaneously hypertensive rats and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with THDP17 treatment
Welcome to the technical support center for THDP17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues during experimentation with this compound, a glutaminase (B10826351) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiourea (B124793) derivative that functions as a partial uncompetitive inhibitor of phosphate-activated glutaminase (PAG).[1] Its primary mechanism of action is to reduce the production of ammonia (B1221849) and glutamate (B1630785) from glutamine.[1] This makes it a compound of interest for therapeutic applications in conditions such as hepatic encephalopathy, where excess ammonia plays a key pathological role.[1]
Q2: In what experimental models has this compound been tested?
This compound has been evaluated in both in vitro and in vivo models. In vitro studies have utilized the Caco-2 human colon adenocarcinoma cell line to assess its inhibitory effect on glutaminase activity.[1] In vivo studies have involved oral administration to mice to investigate its effects on ammonia and glutamate production in a physiological setting.[1]
Q3: What is the kinetic profile of this compound's inhibition of glutaminase?
This compound exhibits an uncompetitive inhibition pattern with respect to glutamine. In the presence of 10 µM this compound, the maximal velocity (Vmax) of glutaminase is reduced, and the Michaelis constant (Km) is also decreased, indicating that this compound preferentially binds to the enzyme-substrate complex.[2]
Q4: Are there known off-target effects of this compound?
While the primary target of this compound is glutaminase, like many small molecule inhibitors, the possibility of off-target effects should be considered. As a thiourea-containing compound, it has the potential to interact with various biological targets. It is recommended to include appropriate controls in your experiments to assess any potential off-target effects in your specific model system.
Troubleshooting Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors related to compound handling, experimental setup, and biological variability. This guide provides potential causes and solutions for common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory effect observed | Compound Degradation: this compound, as a thiourea derivative, may be susceptible to degradation under certain conditions (e.g., prolonged storage in solution, exposure to light or high temperatures). | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Incorrect Compound Concentration: Errors in calculating dilutions or inaccurate stock concentration. | Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration for your experimental system. | |
| Low Cell Permeability: The compound may not be efficiently entering the cells in your in vitro model. | While this compound has shown efficacy in Caco-2 cells, permeability can vary between cell lines. Consider using permeabilization agents in initial mechanistic studies or evaluating different incubation times. | |
| High variability between replicates | Inconsistent Cell Health or Density: Variations in cell seeding density, passage number, or overall health can lead to different responses to treatment. | Standardize your cell culture procedures. Ensure consistent cell seeding densities and use cells within a similar passage number range for all experiments. Regularly check for mycoplasma contamination. |
| Uneven Compound Distribution: Inadequate mixing of the compound in the culture medium. | Ensure thorough mixing of this compound in the culture medium before adding it to the cells. For in vivo studies, ensure proper formulation and administration of the gavage solution. | |
| Precipitation of the Compound: this compound may precipitate out of solution at higher concentrations or in certain media. | Visually inspect your treatment solutions for any signs of precipitation. If precipitation is observed, consider lowering the concentration or using a different solvent system (while keeping the final solvent concentration low and consistent across all treatments). | |
| In vivo study inconsistencies | Improper Oral Gavage Technique: Incorrect administration can lead to dosing inaccuracies or stress to the animals, affecting the results. | Ensure that personnel are properly trained in oral gavage techniques for mice. Use appropriate gavage needle sizes and administer the solution slowly to avoid injury and regurgitation. |
| Variability in Animal Fasting/Feeding: The fasting state of the animals can influence drug absorption and metabolism. | Standardize the fasting and feeding schedule for all animals in the study. The original study with this compound involved a 12-hour fast before oral administration.[1] | |
| Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have its own biological effects. | Include a vehicle-only control group in all experiments to account for any effects of the solvent. Keep the final concentration of the vehicle consistent across all treatment groups. |
Data Presentation
In Vitro Glutaminase Inhibition by this compound
The following table summarizes the dose-dependent inhibitory effect of this compound on phosphate-activated glutaminase (PAG) in Caco-2 cell cultures.
| This compound Concentration (µM) | Mean Inhibition of Glutaminase Activity (%) | Standard Deviation (±) |
| 5 | >0 | - |
| 20 | 18 | 2.1 |
| 100 | 46 | 3.4 |
| Data sourced from Díaz-Herrero et al., 2014.[1] |
Experimental Protocols
In Vitro Glutaminase Activity Assay in Caco-2 Cells
This protocol is a general guideline based on the methodology used in the foundational study of this compound.[1]
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 5, 20, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Measurement of Glutaminase Activity (Ammonia/Glutamate Production):
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of ammonia and/or glutamate in the supernatants using commercially available assay kits (e.g., colorimetric or fluorometric kits).
-
Normalize the results to the total protein content of the cells in each well. To do this, lyse the cells and perform a protein quantification assay (e.g., BCA assay).
-
Calculate the percentage of inhibition of glutaminase activity by comparing the ammonia/glutamate levels in the this compound-treated wells to the vehicle-treated wells.
-
In Vivo Oral Administration of this compound in Mice
This protocol provides a general framework for the oral administration of this compound to mice.
-
Animal Handling and Preparation:
-
Acclimate mice to the facility for at least one week before the experiment.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast the mice for 12 hours before oral administration of this compound, with continued access to water.[1]
-
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle, such as DMSO.
-
On the day of administration, dilute the stock solution to the desired final concentrations (e.g., 50, 300, 2000 mg/kg body weight) in a vehicle suitable for oral gavage. The final DMSO concentration should be kept low and consistent across all dose groups. A co-solvent system (e.g., DMSO and corn oil) may be necessary for higher concentrations.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Gently restrain the mouse and administer the this compound formulation or vehicle control using a proper-sized oral gavage needle.
-
Administer the solution slowly and carefully to prevent aspiration or injury.
-
-
Post-Administration Monitoring and Sample Collection:
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At predetermined time points (e.g., 24 and 72 hours post-administration), euthanize the animals according to approved protocols.[1]
-
Collect blood and tissues of interest (e.g., intestine, liver, brain) for downstream analysis of ammonia, glutamate, or other relevant biomarkers.
-
Visualizations
Signaling Pathway of this compound in Hepatic Encephalopathy
Caption: this compound inhibits glutaminase in astrocytes, reducing ammonia and glutamate production.
Experimental Workflow for In Vitro this compound Treatment
Caption: Workflow for assessing this compound's effect on glutaminase activity in Caco-2 cells.
Logical Relationship for Troubleshooting Low this compound Efficacy
Caption: Troubleshooting flowchart for inconsistent results with this compound treatment.
References
Validation & Comparative
A Head-to-Head Comparison of Glutaminase Inhibitors: THDP17 versus BPTES
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent glutaminase (B10826351) inhibitors, THDP17 and BPTES. This document outlines their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Glutaminase, an enzyme crucial for cancer cell metabolism, has emerged as a significant target for therapeutic intervention. It catalyzes the conversion of glutamine to glutamate, a key step in providing cancer cells with the necessary metabolites for rapid growth and proliferation. Consequently, the development of potent and selective glutaminase inhibitors is an area of intense research. This guide focuses on a comparative analysis of a novel thiourea (B124793) derivative, this compound, and the well-characterized allosteric inhibitor, BPTES.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and BPTES based on published literature.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Mechanism of Inhibition | Source Organism for Enzyme |
| This compound | Kidney-Type Glutaminase (K-PAG) | 3.9 ± 0.1 | Uncompetitive | Swine |
| BPTES | Glutaminase 1 (GLS1) | 0.16 - 3.3 | Allosteric (Non-competitive) | Human, Rat |
Table 1: Comparison of Inhibitory Potency and Mechanism.
| Inhibitor | Cell Line | Assay Type | Cytotoxicity |
| This compound | Caco-2 | Neutral Red Assay (24h) | No significant cytotoxicity observed at tested concentrations |
| BPTES | Various Cancer Cell Lines | MTT/Cell Viability Assays | Exhibits cytotoxicity with varying IC50 values depending on the cell line |
Table 2: Comparative Cytotoxicity.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Glutaminase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Glutaminase Inhibition Assay.
Caption: Experimental Workflow for Cytotoxicity Assay.
Detailed Experimental Protocols
Glutaminase Inhibition Assay (for this compound)
This protocol is based on the methodology used to determine the IC50 value of this compound.[1]
-
Enzyme Source: Swine Kidney-Type Glutaminase (K-PAG).
-
Reagents:
-
Potassium Phosphate Buffer (150 mM, pH 8.0).
-
Glutamine Solution (171 mM).
-
Ammonium (B1175870) Chloride (1 mM).
-
o-phthaldialdehyde/mercaptoethanol reagent for ammonia detection.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing 150 mM potassium phosphate, 171 mM glutamine, and 1 mM ammonium chloride at pH 8.0.
-
Add 25 µL of the sample (containing the enzyme and varying concentrations of this compound) to 35 µL of the reaction mixture in a microtiter plate.
-
Incubate the plate at 37°C for 45 minutes.
-
Stop the reaction and measure the amount of ammonia released using the o-phthaldialdehyde/mercaptoethanol reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Glutaminase Inhibition Assay (General Protocol for BPTES)
This protocol represents a general method for assessing the inhibitory activity of BPTES on GLS1.
-
Enzyme Source: Recombinant Human Glutaminase (GLS1).
-
Reagents:
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.6).
-
L-Glutamine (substrate).
-
Glutamate Dehydrogenase (GDH).
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+).
-
BPTES stock solution (dissolved in DMSO).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, GDH, NAD+, and varying concentrations of BPTES.
-
Add the glutaminase enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding L-glutamine.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay (Neutral Red Assay for this compound)
This protocol was used to evaluate the cytotoxicity of this compound on Caco-2 cells.[1]
-
Cell Line: Caco-2 (human colorectal adenocarcinoma cells).
-
Reagents:
-
Cell culture medium.
-
This compound stock solution.
-
Neutral Red solution.
-
Destain solution (e.g., 1% acetic acid in 50% ethanol).
-
-
Procedure:
-
Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Wash the cells to remove the Neutral Red solution.
-
Add the destain solution to each well to solubilize the dye taken up by viable cells.
-
Measure the absorbance at a wavelength of approximately 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Cytotoxicity Assay (MTT Assay - General Protocol)
The MTT assay is a common method to assess the cytotoxic effects of compounds like BPTES on various cell lines.
-
Cell Line: Relevant cancer cell line.
-
Reagents:
-
Cell culture medium.
-
BPTES stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of BPTES concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Concluding Remarks
This guide provides a foundational comparison between the glutaminase inhibitors this compound and BPTES. BPTES is a well-established allosteric inhibitor of GLS1 with potent activity against a range of cancer cell lines. In contrast, this compound is a more recently described uncompetitive inhibitor of kidney-type glutaminase, which has shown promising inhibitory effects with a favorable in vitro cytotoxicity profile in the tested cell line. The differences in their mechanisms of inhibition and target enzyme isoforms may have significant implications for their therapeutic application and potential side-effect profiles. Further research, particularly in a wider range of cancer cell lines and in vivo models, is necessary to fully elucidate the therapeutic potential of this compound and to draw more definitive comparisons with established inhibitors like BPTES.
References
validation of THDP17's inhibitory effect on glutaminase isoforms
In the landscape of cancer metabolism and therapeutic development, the enzyme glutaminase (B10826351) (GLS), which catalyzes the conversion of glutamine to glutamate (B1630785), has emerged as a critical target. Two primary isoforms of GLS1, kidney-type glutaminase (KGA) and glutaminase C (GAC), are frequently overexpressed in various cancers, fueling cell proliferation. This guide provides a comparative analysis of the inhibitory effects of the thiourea (B124793) derivative THDP17 on glutaminase isoforms, alongside other notable inhibitors, supported by experimental data and protocols.
Comparative Inhibitory Activity
| Inhibitor | Target Isoform(s) | IC50 Value | Notes |
| This compound | K-PAG (Kidney-Type) | 3.9 ± 0.1 µM[1] | Partial uncompetitive inhibitor. Selected for further studies based on low cytotoxicity.[1] |
| THDP-33 | K-PAG (Kidney-Type) | 19.1 ± 1.3 µM[1] | Less potent than this compound.[1] |
| THDP-39 | K-PAG (Kidney-Type) | 31.6 ± 2.7 µM[1] | Less potent than this compound.[1] |
| BPTES | GAC / KGA (GLS1) | ~0.7 - 3 µM[6] | Allosteric inhibitor.[7] Exhibits weaker potency in cellular assays (≥2 µmol/L).[8] |
| CB-839 (Telaglenastat) | GAC / KGA (GLS1) | ~20 - 50 nM[6][8] | Potent, allosteric, and orally bioavailable inhibitor with slow-reversible kinetics.[7][8] |
Signaling Pathway and Experimental Workflow
To understand the context of glutaminase inhibition, the following diagrams illustrate the glutaminolysis pathway and a general workflow for validating the inhibitory effect of compounds like this compound.
Caption: Role of Glutaminase 1 in the conversion of glutamine.
Caption: Experimental workflow for glutaminase inhibitor validation.
Experimental Protocols
The validation of this compound and other glutaminase inhibitors involves a series of in vitro and cell-based assays.
In Vitro Glutaminase Activity Assay
This assay determines the direct inhibitory effect of a compound on glutaminase enzyme activity.
Objective: To determine the IC50 value of the inhibitor.
Materials:
-
Purified glutaminase enzyme (e.g., swine K-PAG).[1]
-
L-glutamine (substrate).
-
Phosphate buffer (e.g., 150 mmol/l).[1]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Coupling enzyme: Glutamate Dehydrogenase (GDH).
-
NAD+.
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Prepare an assay buffer containing phosphate.
-
Add the glutaminase enzyme to the wells of a 96-well plate.
-
Add increasing concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) to the wells and pre-incubate with the enzyme.[1] A control with no inhibitor is included.
-
Initiate the enzymatic reaction by adding L-glutamine.
-
After a defined incubation period, add the coupling enzyme (GDH) and NAD+. GDH converts the glutamate produced by glutaminase into α-ketoglutarate, which is coupled to the reduction of NAD+ to NADH.
-
Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is proportional to glutaminase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[1]
Cell-Based Glutaminase Inhibition Assay
This assay evaluates the inhibitor's efficacy in a cellular context.
Objective: To measure the inhibitor's effect on cell proliferation and glutamine metabolism in cancer cell lines.
Materials:
-
Cancer cell line (e.g., Caco-2, triple-negative breast cancer lines).[1]
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound).
-
Reagents for cell viability/proliferation assay (e.g., MTT, CCK-8, or CellTiter-Glo).[9][10]
-
Reagents for metabolite quantification (e.g., ammonia (B1221849) or glutamate detection kits).
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 24-72 hours).[1][9]
-
Cell Viability/Proliferation:
-
After incubation, add the viability reagent (e.g., MTT) to each well.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.[9]
-
-
Metabolite Analysis:
-
Collect the cell culture medium after treatment.
-
Quantify the concentration of ammonia or glutamate in the medium using a specific assay kit. A decrease in these metabolites indicates glutaminase inhibition.[1]
-
This comprehensive approach, combining direct enzyme inhibition assays with cell-based functional readouts, is crucial for the thorough validation of glutaminase inhibitors like this compound for their potential therapeutic applications.
References
- 1. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of GLS1 Isoforms KGA and GAC Facilitates Mitochondrial Metabolism and Cell Proliferation in Epstein-Barr Virus Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of THDP17 and CB-839 in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two glutaminase (B10826351) inhibitors, THDP17 and CB-839. While both compounds target the crucial metabolic enzyme glutaminase, the extent of their investigation in the context of cancer varies significantly. This guide presents the available data for both molecules, highlighting the comprehensive preclinical evaluation of CB-839 in various cancer models and the limited, yet insightful, information on this compound.
Introduction to this compound and CB-839
Glutaminase is a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in the metabolic reprogramming of many cancer cells. This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis. Consequently, glutaminase has emerged as a promising therapeutic target in oncology.
CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1). It has been extensively studied in a wide range of preclinical cancer models and has advanced into clinical trials. Its mechanism of action and anti-tumor effects are well-documented.
This compound is also a glutaminase inhibitor. However, based on available scientific literature, its primary investigation has been in the context of hepatic encephalopathy, a condition characterized by elevated ammonia (B1221849) levels.[1] While it has been shown to inhibit glutaminase and reduce ammonia production, its effects on cancer cells have not been extensively reported.[1]
Due to the disparity in the available research, a direct, data-driven comparison of this compound and CB-839 in cancer cells is not currently feasible. This guide will, therefore, provide a detailed overview of the preclinical data for CB-839 in cancer and summarize the known information for this compound.
CB-839 (Telaglenastat): A Comprehensive Preclinical Profile in Cancer
CB-839 is a first-in-class, potent, and selective inhibitor of both splice variants of glutaminase, KGA and GAC.[2] It exhibits time-dependent and slowly reversible kinetics.[3] By blocking the conversion of glutamine to glutamate, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation, cell cycle arrest, and apoptosis in glutamine-dependent tumors.[4][5]
Quantitative Data: In Vitro Efficacy of CB-839
The anti-proliferative activity of CB-839 has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective effects, particularly in triple-negative breast cancer (TNBC) and other glutamine-addicted cancers.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Breast Cancer | |||
| HCC1806 | Triple-Negative | 20 - 55 | [2] |
| MDA-MB-231 | Triple-Negative | 20 - 55 | [2] |
| A panel of TNBC cell lines | Triple-Negative | 2 - 300 | [6] |
| A panel of ER+/HER2- & ER-/HER2+ cell lines | Receptor-Positive | > 1000 | [6] |
| Chronic Lymphocytic Leukemia | |||
| HG-3 | CLL | 410 | [7] |
| MEC-1 | CLL | 66200 | [7] |
| Lung Cancer | |||
| A427 | Non-Small Cell | 9 | [8] |
| A549 | Non-Small Cell | 27 | [8] |
| H460 | Non-Small Cell | 217 | [8] |
Signaling Pathways and Mechanism of Action of CB-839
CB-839's primary mechanism of action is the inhibition of glutaminase, which has several downstream effects on cancer cell signaling and metabolism:
-
TCA Cycle Depletion: Inhibition of glutaminase blocks the entry of glutamine-derived carbon into the TCA cycle, leading to a reduction in key intermediates like α-ketoglutarate, fumarate, and malate.[9] This impairs mitochondrial respiration and ATP production.
-
Redox Imbalance: Glutamate is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. By depleting glutamate, CB-839 reduces GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptosis.[10]
-
Inhibition of Biosynthesis: Glutamine provides nitrogen and carbon for the synthesis of nucleotides and other macromolecules essential for cell proliferation. CB-839's inhibition of glutamine metabolism disrupts these biosynthetic pathways.
-
mTOR Signaling: In some contexts, glutaminase inhibition can impact the mTOR signaling pathway, a central regulator of cell growth and metabolism.[11]
This compound: An Emerging Glutaminase Inhibitor
This compound is a thiourea (B124793) derivative that has been identified as an inhibitor of glutaminase.[1] The primary focus of its published research has been on its potential therapeutic application in hepatic encephalopathy, where it reduces the production of ammonia by inhibiting intestinal glutaminase.[1]
Mechanism of Action of this compound
The available data indicates that this compound acts as an uncompetitive inhibitor of glutaminase.[1] This means it binds to the enzyme-substrate complex, thereby reducing both the Vmax and Km of the reaction. In a study using Caco-2 cells, this compound was shown to inhibit glutaminase activity and consequently decrease the production of ammonia and glutamate.[1]
This compound in Cancer: A Knowledge Gap
To date, there is a lack of published studies specifically investigating the efficacy and mechanism of action of this compound in cancer cells. Therefore, quantitative data such as IC50 values in cancer cell lines, detailed signaling pathway analyses, and specific experimental protocols for its use in cancer research are not available in the public domain.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for key assays used to evaluate glutaminase inhibitors like CB-839.
Cell Proliferation Assay (MTS Assay)
This assay is used to determine the effect of the inhibitor on cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the glutaminase inhibitor (e.g., CB-839) in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
Protocol:
-
Seed cells in a 6-well plate and treat with the glutaminase inhibitor at the desired concentration for 48-72 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[4]
Western Blot Analysis for Signaling Proteins
This technique is used to assess the levels of specific proteins involved in signaling pathways affected by glutaminase inhibition.
Protocol:
-
Treat cells with the glutaminase inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., GLS1, p-mTOR, c-Myc) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Conclusion and Future Directions
CB-839 is a well-characterized glutaminase inhibitor with a substantial body of preclinical evidence supporting its anti-tumor activity in various cancer types, particularly those exhibiting glutamine dependence. The extensive data on its efficacy, mechanism of action, and effects on cellular signaling provide a solid foundation for its continued investigation as a cancer therapeutic.
In contrast, this compound remains a relatively understudied compound in the context of oncology. While its ability to inhibit glutaminase is established, its potential as an anti-cancer agent is yet to be explored. Future research should focus on evaluating the anti-proliferative effects of this compound across a panel of cancer cell lines, elucidating its impact on cancer cell metabolism and signaling pathways, and assessing its in vivo efficacy in preclinical tumor models. Such studies will be crucial to determine if this compound holds similar promise to CB-839 as a targeted therapy for cancer and to enable a direct and meaningful comparative analysis.
References
- 1. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of THDP17 and Other Thiourea-Based Glutaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Thiourea (B124793) and its derivatives have emerged as a significant class of compounds in drug discovery, demonstrating a wide range of biological activities. Among these, the inhibition of glutaminase (B10826351), a key enzyme in cancer metabolism and other pathological conditions, has garnered considerable attention. This guide provides a detailed, data-driven comparison of THDP17, a novel thiourea derivative, with other well-characterized thiourea and non-thiourea glutaminase inhibitors, including the clinical candidate Telaglenastat (CB-839), the widely studied BPTES, and Compound 968.
Quantitative Comparison of Glutaminase Inhibitory Activity
The potency of enzyme inhibitors is a critical parameter in drug development. The following table summarizes the available quantitative data on the inhibitory activity of this compound and other prominent glutaminase inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, enzyme sources, and assay methodologies.
| Compound | Target/System | Inhibitory Concentration | Inhibition Type | Source |
| This compound | Intestinal Glutaminase | 57.4 ± 6.7% inhibition at 10 µM | Uncompetitive | [1][2] |
| Caco-2 cells | 18 ± 2.1% inhibition at 20 µM | - | [1][2] | |
| Caco-2 cells | 46 ± 3.4% inhibition at 100 µM | - | [1][2] | |
| Telaglenastat (CB-839) | Recombinant Human GAC | IC50: ~24 nM | - | |
| BPTES | Glutaminase | IC50: 0.16 µM - 3.3 µM | Allosteric | |
| Compound 968 | Glutaminase C | IC50: ~2.5 µM | Allosteric |
Mechanism of Action and Signaling Pathways
Glutaminase plays a crucial role in cellular metabolism by converting glutamine to glutamate (B1630785). This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing energy and biosynthetic precursors for rapidly proliferating cells, particularly cancer cells. Inhibition of glutaminase disrupts these processes, leading to metabolic stress and cell death.
Caption: Simplified signaling pathway of glutamine metabolism and the point of intervention for glutaminase inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data. Below are generalized protocols for key experiments in the study of glutaminase inhibitors.
Glutaminase Activity Assay (Coupled-Enzyme Assay)
This is a common method to determine the enzymatic activity of glutaminase.
Principle: The glutamate produced by glutaminase is further converted to α-ketoglutarate by glutamate dehydrogenase (GDH), a reaction that concomitantly reduces NAD+ to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to the glutaminase activity.
Materials:
-
Tris-HCl buffer (pH 8.6)
-
L-glutamine (substrate)
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and GDH in each well of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. A control well should contain the solvent only.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a solution of L-glutamine to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals for a specified duration (e.g., 30 minutes).
-
The rate of reaction (initial velocity) is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A generalized experimental workflow for a glutaminase inhibition assay.
Cell-Based Glutaminase Activity Assay
This assay measures the effect of inhibitors on glutaminase activity within a cellular context.
Principle: Cells are cultured in the presence of the inhibitor, and the production of glutamate and ammonia (B1221849) in the culture medium is quantified as a measure of glutaminase activity.
Materials:
-
Cell line (e.g., Caco-2)
-
Cell culture medium
-
Test compounds
-
Reagents for quantifying glutamate (e.g., via HPLC) and ammonia.
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Collect the cell culture supernatant.
-
Quantify the concentration of glutamate and/or ammonia in the supernatant using appropriate analytical methods.
-
The percentage of inhibition is determined by comparing the levels of glutamate/ammonia in treated cells to untreated control cells.[1][2]
Concluding Remarks
References
- 1. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy | PLOS One [journals.plos.org]
- 2. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Th17 Cell Mechanisms: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern T helper 17 (Th17) cell differentiation and function is paramount for developing targeted therapies. This guide provides a comparative analysis of the key signaling pathways involved in Th17 cell biology, cross-validating their mechanisms across different inflammatory contexts, and exploring therapeutic alternatives.
Th17 cells are a distinct lineage of CD4+ T helper cells critical for host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] The differentiation and function of these cells are tightly regulated by a complex interplay of cytokines and intracellular signaling cascades. This guide will delve into the core mechanisms of Th17 cells, offering a comparative look at their signaling pathways and the pharmacological agents developed to modulate their activity.
Core Signaling Pathways in Th17 Cell Differentiation
The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by several key signaling pathways. The primary pathways involved are the JAK/STAT pathway, the RORγt nuclear receptor pathway, and the Notch signaling pathway. The interplay and activation of these pathways are crucial for the expression of the signature cytokine, Interleukin-17 (IL-17).[2][3]
Comparative Analysis of Th17 Signaling Pathways
| Signaling Pathway | Key Activating Cytokines | Primary Transcription Factors | Key Functions in Th17 Differentiation |
| JAK/STAT Pathway | IL-6, IL-21, IL-23[3] | STAT3[3][4] | Initiates Th17 differentiation, promotes the expression of RORγt, and is crucial for the expansion and stabilization of the Th17 phenotype.[4] |
| RORγt Pathway | - | RORγt (Retinoic acid receptor-related orphan receptor gamma t)[5][6] | Considered the "master regulator" of Th17 cells, RORγt directly drives the transcription of IL-17A and other Th17-associated genes.[7][8] |
| Notch Signaling | Notch Ligands (e.g., Delta-like 4) on antigen-presenting cells[9] | Notch1 Intracellular Domain (NICD) | Promotes Th17 polarization and IL-17 production.[10][11] Notch signaling has been shown to be important in the early stages of Th17 differentiation.[10] |
Therapeutic Targeting of Th17 Pathways: A Comparative Overview
The central role of Th17 cells in autoimmune diseases has made their signaling pathways attractive targets for therapeutic intervention. Several small molecules and biologics have been developed to inhibit these pathways at different key nodes.
| Therapeutic Target | Drug Class | Examples | Mechanism of Action | Reported Efficacy in Disease Models/Clinical Trials |
| JAK/STAT Pathway | JAK Inhibitors | Tofacitinib (B832), Baricitinib (B560044), Ruxolitinib[12][13] | Block the activity of Janus kinases (JAKs), thereby inhibiting the phosphorylation and activation of STAT3.[14] This leads to a reduction in Th17 cell differentiation and cytokine production.[12][15] | Effective in reducing disease activity in rheumatoid arthritis and other inflammatory conditions by decreasing IL-17 expression.[12][15] |
| RORγt | RORγt Inhibitors (Inverse Agonists/Antagonists) | Digoxin, TMP778, TMP920[6][16] | Bind to the ligand-binding domain of RORγt, inhibiting its transcriptional activity.[5][8] This directly suppresses the expression of IL-17 and other pro-inflammatory cytokines.[7][16] | Have shown efficacy in preclinical models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) and arthritis.[8][16] |
| Notch Signaling | γ-secretase inhibitors (GSIs) | - | Inhibit γ-secretase, an enzyme required for the final cleavage and activation of Notch receptors. This blocks Notch signaling and subsequently reduces Th17 differentiation. | In vivo inhibition of Notch signaling has been shown to reduce IL-17 production and ameliorate disease in a mouse model of multiple sclerosis.[10][11] |
| Upstream Cytokines | Monoclonal Antibodies | Secukinumab (anti-IL-17A), Ustekinumab (anti-IL-12/23p40), Guselkumab (anti-IL-23p19)[17][18] | Neutralize the activity of key cytokines that either are products of Th17 cells (IL-17A) or are crucial for their differentiation and maintenance (IL-23).[18][19] | Secukinumab is effective in psoriasis, while ustekinumab and guselkumab have shown efficacy in psoriasis and inflammatory bowel disease.[17][20] |
Visualizing Th17 Signaling and Therapeutic Intervention Points
To better understand the logical flow of these pathways and the points of therapeutic intervention, the following diagrams have been generated using the DOT language.
Experimental Protocols for Studying Th17 Cell Differentiation
Validating the mechanism of action of novel compounds targeting Th17 cells requires robust in vitro and ex vivo experimental systems. Below are summarized protocols for the differentiation and analysis of mouse and human Th17 cells.
In Vitro Differentiation of Mouse Naïve CD4+ T cells into Th17 cells
-
Isolation of Naïve CD4+ T cells:
-
Prepare a single-cell suspension from the spleens of mice.
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) by negative selection for non-CD4+ cells and positive selection for CD62L+ cells.[21]
-
-
T cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate the T cells.[21]
-
Culture the isolated naïve CD4+ T cells in complete RPMI medium.
-
To induce Th17 differentiation, supplement the culture medium with TGF-β and IL-6.[21] Blocking antibodies against IL-4 and IFN-γ can be added to prevent differentiation into Th2 and Th1 lineages, respectively.[21] IL-23 can be added to promote the expansion and survival of differentiated Th17 cells.[22]
-
-
Analysis of Th17 Differentiation:
-
Flow Cytometry: After 3-5 days of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[23] Perform intracellular staining for IL-17A and the transcription factor RORγt.[24]
-
ELISA/Multiplex Assays: Collect the culture supernatant to quantify the secretion of IL-17A and other cytokines.[21]
-
RT-qPCR: Isolate RNA from the differentiated cells to measure the gene expression of Rorc (encoding RORγt) and Il17a.[21]
-
In Vitro Differentiation of Human Naïve CD4+ T cells into Th17 cells
-
Isolation of Naïve CD4+ T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Isolate naïve CD4+ T cells from PBMCs using MACS.
-
-
T cell Culture and Differentiation:
-
Similar to the mouse protocol, use plate-bound anti-CD3 and soluble anti-CD28 antibodies for T cell activation.
-
For human Th17 differentiation, a combination of IL-1β, IL-6, and IL-23 is often used in the presence of TGF-β.[23]
-
-
Analysis of Th17 Differentiation:
-
The analytical methods are similar to those used for mouse Th17 cells, including flow cytometry for intracellular IL-17A and RORγt, and ELISA or multiplex assays for secreted cytokines.
-
This guide provides a foundational understanding of the mechanisms governing Th17 cell biology and the strategies employed to therapeutically target these pathways. The provided experimental frameworks offer a starting point for researchers to cross-validate the effects of novel compounds in different cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. NOTCH SIGNALING REGULATES MOUSE AND HUMAN TH17 DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notch signaling regulates mouse and human Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effect of JAK inhibitors baricitinib and tofacitinib on Th17 cells, regulatory T cells and the Th17/Treg balance in patients with rheumatoid arthritis - Kölner UniversitätsPublikationsServer [kups.ub.uni-koeln.de]
- 16. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Targeting of Th17/Tc17 Cells Leads to Clinical Improvement of Lichen Planus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic Applications: Strategies and Molecules Targeting the IL-17/Th17 Pathway | Musculoskeletal Key [musculoskeletalkey.com]
- 19. Harnessing the Therapeutic Potential of Th17 Cells. — Immunology [immunology.ox.ac.uk]
- 20. Targeting Th17 Cells with Small Molecules and Small Interference RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. assaygenie.com [assaygenie.com]
- 23. antbioinc.com [antbioinc.com]
- 24. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
Evaluating the Specificity of THDP17 as a Glutaminase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of THDP17 as a glutaminase (B10826351) inhibitor, comparing its performance with two well-characterized alternatives: CB-839 (Telaglenastat) and BPTES. This analysis is supported by available experimental data to inform research and drug development decisions.
Introduction to Glutaminase Inhibition
Glutaminase (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate (B1630785). This process fuels the tricarboxylic acid (TCA) cycle and supports cellular growth and proliferation in many tumor types. Glutaminase exists in two main isoforms: GLS1 (with splice variants GAC and KGA) and GLS2. The development of specific glutaminase inhibitors is a promising therapeutic strategy. This guide focuses on evaluating the specificity of a lesser-known inhibitor, this compound, in the context of the established inhibitors CB-839 and BPTES.
Comparative Analysis of Glutaminase Inhibitors
This section details the mechanism of action and available quantitative data for this compound, CB-839, and BPTES.
This compound: An Uncompetitive/Non-Competitive Inhibitor
This compound is a thiourea-derived compound that has been identified as an inhibitor of intestinal glutaminase.[1] Kinetic studies have shown that it acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1] Another source suggests it exhibits partial non-competitive inhibition of GLS1.[2] This dual characterization may depend on the specific experimental conditions and the glutaminase isoform being studied.
A significant limitation in evaluating this compound is the lack of publicly available IC50 values against specific glutaminase isoforms (GAC, GAB, GLS2). The inhibitory effect has been reported as a percentage of activity reduction at a given concentration. For instance, at a concentration of 10 µM, this compound inhibits intestinal glutaminase activity by 57.4 ± 6.7%.[1] In Caco-2 cell cultures, this compound showed an 18 ± 2.1% inhibition at 20 µM and 46 ± 3.4% at 100 µM.[1]
CB-839 (Telaglenastat): A Potent and Selective GLS1 Inhibitor
CB-839 is a potent, orally bioavailable, and selective allosteric inhibitor of GLS1. It demonstrates significantly greater potency against both GAC and KGA splice variants of GLS1 compared to GLS2. Its robust preclinical and clinical investigation has established it as a benchmark for GLS1 inhibition.
BPTES: A Well-Characterized Allosteric GLS1 Inhibitor
BPTES is another well-studied allosteric inhibitor that is highly selective for GLS1 over GLS2. While a valuable research tool, its development has been hampered by poor aqueous solubility and bioavailability.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the three inhibitors. The lack of direct IC50 values for this compound necessitates a more descriptive comparison of its potency.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (GAC) | IC50 (GLS2) | Key Findings |
| This compound | Intestinal Glutaminase, GLS1 | Uncompetitive / Non-competitive | Not Reported | Not Reported | Inhibits intestinal glutaminase by ~57% at 10 µM.[1] |
| CB-839 (Telaglenastat) | GLS1 (GAC, KGA) | Allosteric | ~24 nM | > 50,000 nM | Highly potent and selective for GLS1 over GLS2. Orally bioavailable. |
| BPTES | GLS1 (GAC, KGA) | Allosteric | ~160 nM - 3.3 µM | No significant inhibition | Selective for GLS1. Limited by poor solubility and bioavailability. |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Glutaminase signaling pathway and points of inhibition.
Caption: Workflow for a coupled glutaminase inhibition assay.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Coupled Glutaminase-Glutamate Dehydrogenase Inhibition Assay
This assay measures glutaminase activity by coupling the production of glutamate to the glutamate dehydrogenase (GDH)-mediated reduction of NAD+ to NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant glutaminase (e.g., GAC, GLS2)
-
L-glutamine (substrate)
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
Test inhibitors (this compound, CB-839, BPTES) dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-glutamine in assay buffer.
-
Prepare a working solution of GDH in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or DMSO for control), and the purified glutaminase enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of L-glutamine, GDH, and NAD+.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing the target glutaminase isoform
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody specific to the target glutaminase
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents and imaging system
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target glutaminase, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the normalized band intensity against the temperature to generate a melting curve for both the vehicle- and inhibitor-treated samples.
-
The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
-
Conclusion
Based on the available data, this compound demonstrates inhibitory activity against glutaminase, with an uncompetitive or non-competitive mechanism of action. However, a direct and quantitative comparison of its specificity and potency with established GLS1 inhibitors like CB-839 and BPTES is challenging due to the lack of specific IC50 values for this compound against different glutaminase isoforms.
CB-839 remains the gold standard for potent and selective GLS1 inhibition with favorable drug-like properties. BPTES is a valuable tool for preclinical research but is limited by its physicochemical properties.
To rigorously evaluate the specificity of this compound, further studies are required to:
-
Determine its IC50 or Ki values against purified GAC, KGA, and GLS2 isoforms.
-
Assess its off-target effects on other enzymes and cellular pathways.
-
Conduct cellular thermal shift assays to confirm target engagement in a cellular environment.
This comprehensive characterization will be essential to understand the full therapeutic potential and specificity of this compound as a glutaminase inhibitor.
References
Comparative Efficacy of THDP17 in Preclinical Models of Hepatic Encephalopathy: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of THDP17, a novel thiourea-derived compound, for the management of hepatic encephalopathy (HE). The core of this analysis is built upon preclinical data demonstrating its mechanism of action as a glutaminase (B10826351) inhibitor to reduce ammonia (B1221849) production, a key neurotoxin in the pathogenesis of HE.[1] While direct comparative studies of this compound across different HE models are not yet published, this guide will objectively present the existing performance data for this compound and contextualize its potential application by comparing various established preclinical HE models.
This compound: Performance Data
This compound has been identified as an uncompetitive inhibitor of intestinal glutaminase, the primary enzyme responsible for ammonia production in the gut.[1] By inhibiting this enzyme, this compound directly targets a critical source of the hyperammonemia that drives the neurological complications of HE.[1]
Quantitative Performance of this compound
The following table summarizes the key quantitative data on the efficacy of this compound in inhibiting glutaminase activity and reducing ammonia production.
| Parameter | Model System | Concentration | Result | Significance |
| Glutaminase Inhibition | Intestinal Homogenates | 10 µM | 57.4 ± 6.7% inhibition | p<0.05 |
| Caco-2 cell cultures | 20 µM | 18 ± 2.1% inhibition | p<0.05 | |
| Caco-2 cell cultures | 100 µM | 46 ± 3.4% inhibition | p<0.05 | |
| Kinetic Parameters | Intestinal Homogenates (in the presence of 10 µM this compound) | - | Vmax: 0.38 mmol min⁻¹ | p>0.05 |
| KM: 13.62 mM | p>0.05 | |||
| Ammonia Production | Caco-2 cell cultures | Not specified | Reduction in ammonia production | - |
| Glutamate (B1630785) Production | Caco-2 cell cultures | Not specified | Reduction in glutamate production | - |
Comparative Analysis of Preclinical Hepatic Encephalopathy Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of compounds like this compound. The following table compares common preclinical models of HE, outlining their characteristics and suitability for different research questions.
| Model | Type of Liver Injury | Key Pathophysiological Features | Advantages | Limitations |
| Bile Duct Ligation (BDL) | Chronic (Biliary Cirrhosis) | Liver failure, portal hypertension, hyperammonemia, neuroinflammation, cognitive impairment.[2][3][4] | Reproducible model of biliary cirrhosis; develops key features of chronic HE.[2] | Only low-grade encephalopathy without additional insults; immune dysfunction can be a confounding factor.[2] |
| Ammonia-Induced | Acute or Chronic (Metabolic) | Hyperammonemia, astrocyte swelling, cerebral edema, neurotransmission impairment.[1] | Directly models the effects of hyperammonemia; useful for studying neurotoxicity. | Does not fully replicate the complex liver pathology of chronic HE. |
| Thioacetamide (B46855) (TAA) | Acute or Chronic (Hepatotoxic) | Dose-dependent liver injury, hyperammonemia, neuroinflammation, blood-brain barrier disruption.[5][6] | Efficiently induces hyperammonemia and neuroinflammation; mimics features of acute liver failure.[6] | High mortality at doses required for severe HE; mechanism of injury may not fully reflect clinical HE. |
| Azoxymethane (AOM) | Acute (Hepatotoxic) | Acute liver failure, encephalopathy, cerebral edema, elevated brain ammonia.[2][7] | Induces a consistent and significant neurological decline, making it a good model for acute liver failure with HE.[7] | The hepatotoxin itself may have direct effects on the brain, confounding the interpretation of results.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments related to the evaluation of this compound and the characterization of HE models.
This compound Glutaminase Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on glutaminase activity.
-
System: Intestinal homogenates or Caco-2 cell cultures.
-
Procedure:
-
Prepare intestinal homogenates or culture Caco-2 cells to confluence.
-
Pre-incubate the homogenates or cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified time.
-
Initiate the glutaminase reaction by adding L-glutamine.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the production of glutamate or ammonia using a colorimetric assay.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
-
Data Analysis: Results are typically expressed as the mean ± standard deviation. Statistical significance is determined using a Student's t-test, with p<0.05 considered significant.[1]
Bile Duct Ligation (BDL) Surgical Procedure in Mice
-
Objective: To induce chronic liver injury and HE.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect the duct between the ligatures.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesia and monitoring.
-
A sham operation group should undergo the same procedure without bile duct ligation.
-
-
Timeline: Liver injury, fibrosis, and HE-related behavioral changes are typically observed 14 days post-surgery.[3][4]
Behavioral Testing for Hepatic Encephalopathy
-
Objective: To assess cognitive and motor deficits associated with HE.
-
Tests:
-
Passive Avoidance Test: Evaluates learning and memory. Mice are trained to avoid a dark compartment associated with a mild foot shock. Memory is assessed by their latency to re-enter the dark compartment.[3][4]
-
Open Field Test: Assesses general locomotor activity and anxiety. The mouse is placed in an open arena, and its movement, rearing, and time spent in the center versus the periphery are recorded.[3]
-
Elevated Plus Maze: Measures anxiety-like behavior. The maze consists of two open and two closed arms. The time spent in the open arms is indicative of lower anxiety.[3]
-
-
Data Analysis: Performance in these tests is compared between the HE model group and a sham-operated or control group. Statistical analysis is typically performed using t-tests or ANOVA.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Mechanism of this compound in reducing ammonia production for HE therapy.
Caption: Experimental workflow for the Bile Duct Ligation (BDL) model of HE.
Caption: Key pathophysiological relationships in Hepatic Encephalopathy.
References
- 1. This compound Decreases Ammonia Production through Glutaminase Inhibition. A New Drug for Hepatic Encephalopathy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic encephalopathy: Lessons from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Hepatic Encephalopathy Induced by Thioacetamide Based on Metabolomics and Proteomics: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-induced-acute liver failure: A critical appraisal of the thioacetamide model for the study of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Window of Novel PARP1 Inhibitors Versus Established PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have demonstrated considerable efficacy, particularly in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations.[1][2][3][4] This guide provides a comparative assessment of the therapeutic window of emerging PARP1-selective inhibitors against established PARP inhibitors, focusing on preclinical and clinical data to inform future research and drug development.
Introduction to PARP Inhibition and Therapeutic Window
PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[5][6] By inhibiting these enzymes, PARP inhibitors lead to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. In HRR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.[3][5][6]
The therapeutic window refers to the range of drug dosages that can produce therapeutic effects without causing unacceptable toxicity. For PARP inhibitors, this is a critical parameter, as toxicities, particularly hematological ones, can be dose-limiting.[7][8][9] A wider therapeutic window allows for more effective dosing and a better safety profile. This guide will compare a novel PARP1-selective inhibitor, Parp1-IN-7, with the established dual PARP1/PARP2 inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.
Comparative Efficacy and Potency
The established PARP inhibitors have shown efficacy in various cancers, particularly ovarian and breast cancer.[1][10] Talazoparib is noted for its high potency in trapping PARP on DNA, a mechanism that contributes to its cytotoxicity.[6][11] Preclinical data for the PARP1-selective inhibitor Parp1-IN-7 also demonstrates potent antitumor activity, particularly in BRCA-mutant cell lines.[12]
| Inhibitor | Target(s) | IC50 (PARP1) | Key Efficacy Findings |
| Parp1-IN-7 | PARP1 | 1.3 nM (MDA-MB-436 cells)[12] | Induces tumor regression in breast cancer xenograft models at 25 mg/kg/day.[12] |
| Olaparib | PARP1/2 | ~5 nM | First FDA-approved PARP inhibitor; improves progression-free survival in BRCA-mutated ovarian and breast cancer.[1][10][13] |
| Niraparib | PARP1/2 | 3.8 nM[14] | Effective as maintenance therapy in recurrent ovarian cancer, regardless of BRCA status.[15][16] |
| Rucaparib | PARP1/2/3 | Not specified | Approved for BRCA-mutated ovarian and prostate cancer.[17][18][19] |
| Talazoparib | PARP1/2 | ~1 nM | Highly potent PARP trapper; approved for gBRCAm HER2-negative breast cancer.[11][20][21] |
Toxicity Profiles and Therapeutic Window
A significant differentiator among PARP inhibitors lies in their toxicity profiles, which directly impacts their therapeutic window. Hematological toxicities are a common class effect.[7][8] The selectivity of Parp1-IN-7 for PARP1 is hypothesized to result in a wider therapeutic window by avoiding off-target effects associated with PARP2 inhibition.[12]
| Inhibitor | Common Grade ≥3 Adverse Events | Maximum Tolerated Dose (MTD) / Recommended Dose | Key Toxicity Observations |
| Parp1-IN-7 | Not yet clinically determined | Well-tolerated at efficacious doses in preclinical models.[12] | Preclinical data suggests a potentially favorable safety profile.[12] |
| Olaparib | Anemia (19%), Neutropenia (5%)[7] | 300 mg twice daily (tablets)[13] | Associated with a risk of myelodysplastic syndrome/acute myeloid leukemia (MDS/AML).[8] |
| Niraparib | Thrombocytopenia (25-48%), Anemia (23-31%), Neutropenia (15-20%)[7][15] | 200 mg or 300 mg once daily (individualized dosing based on weight/platelet count)[15] | Higher incidence of hematological toxicities compared to other PARP inhibitors.[7][8] |
| Rucaparib | Anemia (19%), Fatigue/Asthenia[7][18] | 600 mg twice daily[17][18] | Can increase exposure of substrates for various CYP enzymes.[22] |
| Talazoparib | Anemia, Neutropenia, Thrombocytopenia | 1 mg once daily[21] | Dose reduction required for moderate or severe renal impairment.[21] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Example Protocol)
-
Cell Culture: BRCA-mutant cancer cell lines (e.g., MDA-MB-436) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the PARP inhibitors (e.g., Parp1-IN-7, Niraparib) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Model for Efficacy Assessment (Example Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-436) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[23]
-
Drug Administration: The PARP inhibitor (e.g., Parp1-IN-7 at 25 mg/kg/day) or vehicle is administered orally daily.[12][23]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Pharmacokinetic Analysis (Example Protocol)
-
Sample Collection: Blood samples are collected from patients at various time points after administration of the PARP inhibitor.[13]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[13]
-
Quantification: The concentration of the drug in plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[24]
-
Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated using noncompartmental methods.[13]
Signaling Pathways and Experimental Workflows
PARP Inhibition and Synthetic Lethality in HRR-Deficient Cells
References
- 1. PARP Inhibitors Have Acceptable Toxicity Profiles and Have Shown Efficacy in Treatment of Ovarian Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic advances and application of PARP inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Talazoparib - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reference.medscape.com [reference.medscape.com]
- 18. Rucaparib | FDA [fda.gov]
- 19. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. oncologynewscentral.com [oncologynewscentral.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
literature review comparing glutaminase inhibitors for neurological research
Researchers in the field of neuroscience are increasingly focusing on the role of glutaminase (B10826351), a key enzyme in glutamate (B1630785) metabolism, as a therapeutic target for a range of neurological disorders.[1][2][3] Glutamate, the primary excitatory neurotransmitter in the central nervous system, is implicated in numerous physiological and pathological processes. Dysregulation of glutamate homeostasis can lead to excitotoxicity, a common mechanism in neurodegenerative diseases, epilepsy, and psychiatric disorders.[4] Glutaminase inhibitors, by modulating glutamate production, offer a promising strategy to restore balance and mitigate neuronal damage. This guide provides a comparative overview of prominent glutaminase inhibitors, focusing on their efficacy, selectivity, and experimental validation in neurological research.
Key Glutaminase Inhibitors: A Comparative Analysis
Several small-molecule inhibitors targeting glutaminase have been developed and characterized. The most extensively studied compounds in the context of neurological research include CB-839 (Telaglenastat), Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), and the developmental compound JHU-083. While initially explored for their anti-cancer properties, their ability to modulate glutamate levels has garnered significant interest in neuroscience.[5]
| Inhibitor | Target(s) | IC50 / Ki | Key Features | Neurological Applications |
| CB-839 (Telaglenastat) | GLS1 (KGA and GAC isoforms) | ~20-30 nM (recombinant GAC)[6]; 24 nM (recombinant human GAC)[7][8] | Potent, selective, and orally bioavailable allosteric inhibitor.[7][8] | Investigated in models of glioma and other neurological disorders where glutamine metabolism is dysregulated. |
| BPTES | GLS1 (KGA and GAC isoforms) | ~2.4 µM (MDA-MB-231 cell growth)[6] | Allosteric inhibitor; often used as a tool compound. Limited by poor solubility.[2][3] | Used in preclinical models to demonstrate the role of glutaminase in microglial activation and excitotoxicity.[9] |
| Compound 968 | GAC isoform of GLS1 | IC50 of 9.3 µmol/L (recombinant GAC) | Allosteric inhibitor with reported specificity for the GAC isoform. | Primarily studied in cancer; limited data in neurological models. |
| JHU-083 | Prodrug of 6-diazo-5-oxo-L-norleucine (DON) | 1 µM (inhibited T-cell proliferation)[5] | Brain-penetrant prodrug of a broad glutamine antagonist.[5] | Shown to be effective in a mouse model of multiple sclerosis (EAE) by reducing both physical and cognitive deficits.[5] |
| 6-diazo-5-oxo-L-norleucine (DON) | Broad glutamine antagonist | - | Covalent inhibitor of glutamine-utilizing enzymes. Limited clinical use due to toxicity.[1][2][3] | Early studies demonstrated its ability to reduce glutamate production; largely replaced by less toxic analogs. |
Table 1: Comparison of Key Glutaminase Inhibitors. This table summarizes the primary targets, potency (IC50/Ki values), key features, and applications in neurological research for prominent glutaminase inhibitors. Data is compiled from various sources and experimental conditions may differ.
Signaling Pathway: The Glutamate-Glutamine Cycle
Glutaminase plays a critical role in the glutamate-glutamine cycle, a fundamental process for maintaining neurotransmitter pools and synaptic function between neurons and glial cells.
Figure 1: Glutamate-Glutamine Cycle. This diagram illustrates the metabolic pathway where glutamine is converted to glutamate in neurons by glutaminase, released into the synapse, and then taken up by glial cells to be converted back to glutamine.
Experimental Protocols
Microglial Glutamate Release Assay
This assay is crucial for evaluating the efficacy of glutaminase inhibitors in a neuroinflammatory context.[1][2][3]
Objective: To measure the amount of glutamate released from microglia following activation and to assess the inhibitory effect of glutaminase inhibitors.
Methodology:
-
Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured in appropriate media.
-
Inhibitor Pre-treatment: Cells are pre-incubated with the glutaminase inhibitor (e.g., BPTES at 10 µM) for a specified time (e.g., 1 hour).[9]
-
Microglial Activation: Microglia are stimulated with an activating agent such as lipopolysaccharide (LPS) (e.g., 50 ng/mL) for a defined period (e.g., 6 hours).[9]
-
Sample Collection: The cell culture supernatant is collected to measure extracellular glutamate.
-
Glutamate Quantification: Glutamate levels in the supernatant are determined using a commercially available glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit).[9] The assay is based on the enzymatic conversion of glutamate, leading to the production of a fluorescent or colorimetric product that can be measured with a microplate reader.[10]
-
Data Analysis: Glutamate concentrations are normalized to a standard curve and compared between different treatment groups (control, activated, inhibitor + activated).
Figure 2: Experimental Workflow. This diagram outlines the key steps involved in a microglial glutamate release assay to test the efficacy of glutaminase inhibitors.
Assessment of Blood-Brain Barrier Penetration
For a glutaminase inhibitor to be effective in treating neurological disorders, it must cross the blood-brain barrier (BBB).
Objective: To determine the ability of a glutaminase inhibitor to penetrate the BBB and reach the central nervous system.
Methodology:
-
In Vivo Administration: The test compound is administered to laboratory animals (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At various time points after administration, blood and brain tissue are collected.
-
Compound Extraction: The inhibitor is extracted from plasma and brain homogenates.
-
Quantification: The concentration of the inhibitor in both plasma and brain samples is measured using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (B/P ratio) is calculated to assess the extent of BBB penetration.[11] A higher B/P ratio generally indicates better BBB penetration.[11] Unbound drug concentrations in brain and plasma can also be determined to provide a more accurate measure of the pharmacologically active fraction.[11]
In Vitro Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput assay that predicts passive diffusion across the BBB.[12]
-
Cell-Based Assays: Co-cultures of endothelial cells, pericytes, and astrocytes can be used to create an in vitro model of the BBB to assess both passive and active transport of compounds.
Conclusion
Glutaminase inhibitors represent a promising class of therapeutic agents for a variety of neurological disorders characterized by glutamate excitotoxicity and neuroinflammation. Newer generation inhibitors like CB-839 and brain-penetrant prodrugs such as JHU-083 demonstrate significant improvements in potency, selectivity, and pharmacokinetic properties over older compounds like DON and BPTES. The experimental protocols described herein provide a framework for the continued evaluation and comparison of these inhibitors in relevant neurological models. Future research should focus on further optimizing the BBB permeability and long-term safety profiles of these compounds to facilitate their translation into clinical applications for the treatment of debilitating neurological diseases.
References
- 1. Small Molecule Glutaminase Inhibitors Block Glutamate Release from Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule glutaminase inhibitors block glutamate release from stimulated microglia [agris.fao.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Electrographic seizures are significantly reduced by in vivo inhibition of neuronal uptake of extracellular glutamine in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine antagonism attenuates physical and cognitive deficits in a model of MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 8. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase C Regulates Microglial Activation and Pro-inflammatory Exosome Release: Relevance to the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of THDP17: A Guide for Laboratory Professionals
Immediate Action and Safety Precautions for the Disposal of THDP17
The proper disposal of the glutaminase (B10826351) inhibitor this compound is critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of research-grade chemicals of unknown or partially characterized toxicity must be followed. The primary directive is to manage this compound as a hazardous waste and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Key Disposal Principles
The fundamental principle for managing chemical waste like this compound is to prevent its release into the environment. On-site chemical treatment or neutralization is not recommended without explicit institutional approval. The standard and required procedure is the collection and disposal via a licensed hazardous waste management company.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including unused or expired product, reaction residues, contaminated solvents, and disposable lab materials (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1] Keeping waste streams separate is crucial for safe disposal.
-
-
Personal Protective Equipment (PPE) :
-
Before handling this compound waste, it is mandatory to wear appropriate PPE. This includes:
-
Gloves : Chemically resistant gloves should be worn. Always inspect gloves for tears or degradation before use.
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes.
-
Protective Clothing : A lab coat must be worn to prevent skin contact.
-
-
-
Container Management :
-
Selection : Use only approved, chemically compatible, and leak-proof containers for waste accumulation. The container must have a tightly sealing lid.[1][2]
-
Labeling : Label the waste container as soon as the first drop of waste is added. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".[1][2] Chemical formulas or abbreviations are not acceptable substitutes for the full chemical name.
-
Closure : Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors and potential spills.[1][2]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data on Waste Containers
For easy reference, the following table summarizes the requirements for hazardous waste containers.
| Feature | Requirement | Rationale |
| Material | Chemically compatible with the waste | Prevents degradation of the container and leaks. |
| Condition | Good condition, no leaks or cracks | Ensures safe containment of hazardous materials.[2] |
| Lid | Tightly sealing | Prevents spills and the release of volatile compounds.[1] |
| Label | "Hazardous Waste" with full chemical name | Proper identification for safe handling and disposal.[1][2] |
Experimental Protocol: Chemical Spill Management
In the event of a this compound spill, follow these procedures:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as described above.
-
Containment : For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup : Scrape up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: This diagram outlines the step-by-step procedure for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling THDP17
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of THDP17, a glutaminase (B10826351) inhibitor intended for research purposes only. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Understanding this compound and its Potential Hazards
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Safety Goggles, Face Shield | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a standard for handling many laboratory chemicals.[3] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from spills.[1][2] |
| Respiratory | Fume Hood | All handling of powdered this compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of aerosols or dust.[3][4][5] |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects.[1][2] |
Operational Plan for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to use in experiments.
Experimental Workflow for Safe Handling of this compound
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. pozescaf.com [pozescaf.com]
- 5. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
